Phenyl fluorosulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBYQORZHGDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186631 | |
| Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-00-7 | |
| Record name | Fluorosulfuric acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxysulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl fluoranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenyl Fluorosulfate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl fluorosulfate (PhOSO₂F) has emerged as a versatile and valuable chemical entity in the fields of chemical biology, medicinal chemistry, and organic synthesis. Its unique reactivity profile, balancing stability with controlled electrophilicity, has positioned it as a key functional group for the development of covalent inhibitors, chemical probes for proteomics, and as a reactive handle for bioconjugation. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key analytical data.
Synthesis of this compound
The synthesis of this compound is most commonly and safely achieved through the reaction of phenol with sulfuryl fluoride (SO₂F₂). Modern protocols often utilize methods that avoid the direct handling of gaseous SO₂F₂ by generating it in situ or ex situ. The following protocol is adapted from a reliable and scalable method that employs the ex situ generation of sulfuryl fluoride from 1,1'-sulfonyldiimidazole (SDI).[1][2][3][4]
Experimental Protocol: Synthesis via Ex Situ Generation of Sulfuryl Fluoride
This method utilizes a two-chamber reactor system to safely generate and react sulfuryl fluoride with phenol.
Materials:
-
Phenol
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium Fluoride (KF)
-
Trifluoroacetic Acid (TFA)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Two-chamber reactor
Procedure:
-
Reactor Setup: In a fume hood, assemble a flame-dried two-chamber reactor.
-
Chamber A (Gas Generation): To chamber A, add 1,1'-sulfonyldiimidazole (1.5 eq.), potassium fluoride (3.0 eq.), and a magnetic stir bar.
-
Chamber B (Reaction): To chamber B, add phenol (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane.
-
Initiation: Seal both chambers. Through a septum, slowly add trifluoroacetic acid (2.0 eq.) to chamber A while stirring. The reaction between SDI, KF, and TFA will generate sulfuryl fluoride gas, which will diffuse into chamber B.
-
Reaction: Stir the contents of chamber B at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully vent the reactor in the fume hood. Transfer the reaction mixture from chamber B to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a colorless oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | CDCl₃ | ~7.45 | t | ~8.0 | para-H |
| ~7.30 | t | ~8.0 | meta-H | ||
| ~7.20 | d | ~8.0 | ortho-H | ||
| ¹³C NMR | CDCl₃ | ~150.0 | s | - | C-O |
| ~130.0 | s | - | para-C-H | ||
| ~127.5 | s | - | meta-C-H | ||
| ~121.0 | s | - | ortho-C-H | ||
| ¹⁹F NMR [5][6] | CDCl₃ | ~38-40 | s | - | -SO₂F |
Table 2: IR and Mass Spectrometry Data for this compound
| Technique | Key Absorptions / m/z | Interpretation |
| IR Spectroscopy | ~1420-1400 cm⁻¹ (strong)~1220-1200 cm⁻¹ (strong) | Asymmetric S=O stretchSymmetric S=O stretch |
| ~870-850 cm⁻¹ (strong) | S-F stretch | |
| Mass Spectrometry | m/z 176.0 (M⁺) | Molecular ion |
Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Reaction Mechanism
The reaction proceeds via the formation of a reactive sulfuryl fluoride gas which then electrophilically attacks the phenoxide ion.
Applications in Drug Development and Research
This compound and its derivatives are increasingly utilized in drug discovery and chemical biology for several key applications:
-
Covalent Inhibitors: The fluorosulfate group can act as a "warhead" that covalently modifies specific amino acid residues (e.g., tyrosine, serine, lysine) in protein active sites. This allows for the development of highly potent and selective irreversible inhibitors.
-
Chemical Probes: Aryl fluorosulfates are employed as chemical probes to identify and map protein binding sites and to study protein-protein interactions.[1]
-
Click Chemistry: The sulfur(VI) fluoride exchange (SuFEx) reaction, a next-generation click chemistry platform, utilizes fluorosulfates as versatile connectors for the rapid and efficient synthesis of diverse molecular architectures.[4][5][7]
Conclusion
The synthesis of this compound via the ex situ generation of sulfuryl fluoride offers a safe, efficient, and scalable route to this important chemical intermediate. Its well-defined spectroscopic signature allows for straightforward characterization. The unique reactivity of the fluorosulfate moiety continues to open new avenues for innovation in drug design, proteomics, and materials science, making it a critical tool for researchers in these fields.
References
- 1. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. papers.sim2.be [papers.sim2.be]
- 4. Fluorosulfate synthesis [organic-chemistry.org]
- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
The Rise of a Privileged Electrophile: A Technical Guide to Aryl Fluorosulfates in Chemical Biology
Introduction
In the landscape of chemical biology and drug discovery, the quest for selective and potent modulators of protein function is perpetual. Among the strategies employed, targeted covalent inhibition has witnessed a resurgence, offering the promise of enhanced potency, prolonged duration of action, and the ability to tackle challenging targets. Central to this approach is the "warhead," an electrophilic group that forms a stable covalent bond with a specific amino acid residue on the target protein. While traditional electrophiles have often targeted cysteine residues, the exploration of novel reactive groups that can engage other nucleophilic amino acids has opened up new avenues for inhibitor design. This technical guide delves into the discovery, history, and application of one such emerging class of privileged electrophiles: the aryl fluorosulfates.
Harnessing the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Prof. K. Barry Sharpless, aryl fluorosulfates have emerged as versatile tools for chemical biologists.[1] Their unique reactivity profile, characterized by a balance of stability and context-dependent reactivity, allows them to selectively target tyrosine, lysine, serine, and histidine residues within protein binding sites.[2][3] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the core principles of aryl fluorosulfate chemistry, their application in probe development and drug discovery, and detailed protocols for their synthesis and use.
Discovery and the Dawn of SuFEx Chemistry
The story of aryl fluorosulfates in chemical biology is intrinsically linked to the development of SuFEx click chemistry. This next-generation click reaction relies on the remarkable stability of the S(VI)-F bond and its selective reactivity under specific conditions.[1] Aryl fluorosulfates are more stable than their sulfonyl fluoride counterparts, exhibiting a latent electrophilicity that can be unmasked within the microenvironment of a protein's binding pocket.[2] This "templated" reactivity minimizes off-target reactions, a crucial feature for the development of selective chemical probes and therapeutics.[2]
The initial exploration of aryl fluorosulfates as protein-reactive moieties demonstrated their ability to covalently modify specific amino acid residues, paving the way for their use as warheads in targeted covalent inhibitors.[4] This discovery has since spurred the development of a wide array of aryl fluorosulfate-based probes and inhibitors targeting various protein classes, from enzymes to protein-protein interaction interfaces.[5]
Quantitative Data on Aryl Fluorosulfate Probes and Inhibitors
The efficacy and selectivity of aryl fluorosulfate-based compounds can be quantified through various parameters, including kinetic constants of inhibition and stability assessments. Below are tables summarizing key quantitative data from published studies.
Table 1: Kinetic Parameters of Aryl Fluorosulfate-Based Covalent Inhibitors
| Compound/Target | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Target Residue(s) | Reference |
| SIRT5 Inhibitor | 98 - 139 | 0.017 - 0.025 | ~2.4 - 4.2 | Tyrosine (Tyr102, Tyr76) | |
| Mcl-1 Inhibitor | - | - | - | Histidine (His224) | [6] |
| EGFR Inhibitor | - | - | IC50: 0.19 nM | Lysine (K745) | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited sources.
Table 2: Stability of Aryl Fluorosulfate Compounds
| Compound | Condition | Half-life | Reference |
| FS-p1 | Phosphate buffered saline (pH 7.4), 24h | No degradation | [7] |
| Aryl fluorosulfate PET tracers | Assay buffer | Long half-lives | |
| Aryl fluorosulfate PET tracers | Assay buffer + glutathione | Decreased half-lives | |
| Aryl-fluorosulfate IAP antagonists | Aqueous buffer and plasma | Stable | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of aryl fluorosulfates in research. The following sections provide protocols for key experiments.
Protocol 1: General Synthesis of Aryl Fluorosulfate Probes
This protocol is based on the reaction of phenols with sulfuryl fluoride (SO₂F₂) gas, a common method for preparing aryl fluorosulfates.[8]
Materials:
-
Phenol-containing starting material
-
Sulfuryl fluoride (SO₂F₂) gas
-
Suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine, DBU)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Dissolve the phenol-containing starting material in the chosen aprotic solvent in a reaction vessel equipped with a gas inlet and a stirring mechanism.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble sulfuryl fluoride gas through the solution while vigorously stirring. The reaction is typically exothermic.
-
After the addition of SO₂F₂, add the base dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aryl fluorosulfate.
Protocol 2: LC-MS Analysis of Protein-Aryl Fluorosulfate Adducts
This protocol outlines the general procedure for detecting the covalent modification of a protein by an aryl fluorosulfate using LC-MS.
Materials:
-
Purified target protein
-
Aryl fluorosulfate compound
-
Assay buffer (protein-compatible)
-
Liquid chromatography system coupled to a mass spectrometer (LC-MS)
-
C4 or C18 reverse-phase HPLC column suitable for protein analysis
Procedure:
-
Incubate the target protein (typically at a concentration of 1-10 µM) with the aryl fluorosulfate compound (typically at a 5-10 fold molar excess) in the assay buffer.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (from minutes to several hours, depending on the reactivity).
-
At various time points, quench a small aliquot of the reaction mixture by adding a solution of 0.1% formic acid or by mixing with a desalting resin to stop the reaction.
-
Inject the quenched sample onto the LC-MS system.
-
Separate the protein from small molecules using a reverse-phase HPLC column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.
-
Analyze the eluting protein by mass spectrometry to determine its molecular weight. An increase in mass corresponding to the mass of the aryl fluorosulfate adduct confirms covalent modification.
-
Deconvolute the resulting mass spectrum to obtain the accurate mass of the unmodified and modified protein.
Protocol 3: Peptide Mapping of Covalently Modified Proteins
This protocol describes how to identify the specific amino acid residue(s) modified by an aryl fluorosulfate.
Materials:
-
Covalently modified protein sample (from Protocol 2)
-
Unmodified protein control
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Protease (e.g., trypsin, chymotrypsin)
-
LC-MS/MS system
Procedure:
-
Denature the modified and unmodified protein samples in a denaturing buffer.
-
Reduce the disulfide bonds by adding a reducing agent and incubating at an appropriate temperature (e.g., 56 °C for 30 minutes).
-
Alkylate the free cysteine residues by adding an alkylating agent and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a buffer compatible with the chosen protease to reduce the denaturant concentration.
-
Add the protease and incubate overnight at its optimal temperature (e.g., 37 °C for trypsin).
-
Quench the digestion by adding formic acid.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Compare the peptide maps of the modified and unmodified samples. Identify peptides that show a mass shift corresponding to the mass of the aryl fluorosulfate adduct.
-
Perform MS/MS fragmentation analysis on the modified peptides to pinpoint the exact site of modification on the amino acid sequence.
Visualizing Aryl Fluorosulfate Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Signaling Pathway: Covalent Inhibition of a Target Protein
This diagram illustrates the general mechanism of targeted covalent inhibition by an aryl fluorosulfate.
Caption: Covalent inhibition by an aryl fluorosulfate.
Experimental Workflow: Inverse Drug Discovery
This diagram outlines the "inverse drug discovery" approach using aryl fluorosulfate probes to identify new protein targets.[9]
Caption: Inverse drug discovery workflow.
Experimental Workflow: Aryl Fluorosulfate Probe Synthesis and Application
This diagram provides a high-level overview of the synthesis and application of aryl fluorosulfate probes for proteome profiling.
Caption: Aryl fluorosulfate probe workflow.
Conclusion
Aryl fluorosulfates have firmly established themselves as a valuable class of electrophiles in the chemical biologist's toolbox. Their unique reactivity, governed by the principles of SuFEx chemistry, allows for the selective targeting of a broader range of nucleophilic amino acids beyond cysteine. This has enabled the development of novel chemical probes for proteome-wide target identification and a new generation of targeted covalent inhibitors for challenging drug targets. The continued exploration of aryl fluorosulfate chemistry, coupled with innovative screening platforms and a deeper understanding of the factors governing their reactivity in biological systems, promises to further expand their impact on fundamental research and the development of new therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers to harness the potential of this exciting and rapidly evolving area of chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. papers.sim2.be [papers.sim2.be]
- 4. "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Phenyl Fluorosulfate: A Versatile Precursor for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl fluorosulfate (Ph-OSO₂F) and its derivatives have emerged as highly versatile and reactive building blocks in modern organic chemistry. Initially explored as reactive electrophiles, their true potential has been unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Aryl fluorosulfates are generally stable compounds that can be easily synthesized in near-quantitative yields from inexpensive phenols and sulfuryl fluoride (SO₂F₂) gas. This stability, combined with their tunable reactivity, makes them superior alternatives to traditional organic halides or triflates in various transformations.
This guide provides a comprehensive overview of this compound as a precursor, focusing on its synthesis, key applications in forming organofluorine compounds, its role in transition metal-catalyzed cross-coupling reactions, and its utility as a powerful tool in chemical biology and drug development. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in the laboratory.
Synthesis of Aryl Fluorosulfates
The most common and efficient method for synthesizing aryl fluorosulfates is the reaction of a corresponding phenol with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base. The reaction is often high-yielding and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for the Synthesis of Aryl Fluorosulfates
This protocol is adapted from procedures developed for SuFEx click chemistry.
Materials:
-
Phenol derivative
-
Sulfuryl fluoride (SO₂F₂) gas
-
Triethylamine (Et₃N) or other suitable base (e.g., DBU, K₂CO₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Reaction vessel (e.g., Schlenk flask or a sealed pressure vessel)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the phenol (1.0 equiv.) and the base (e.g., Et₃N, 1.5 equiv.) in the chosen anhydrous solvent.
-
Introduction of SO₂F₂: Cool the solution to 0 °C using an ice bath. Carefully bubble SO₂F₂ gas through the solution for a predetermined time or introduce it from a lecture bottle into the sealed reaction vessel's headspace. Caution: Sulfuryl fluoride is a toxic gas and should be handled with extreme care in a fume hood.
-
Reaction Monitoring: Seal the vessel and allow the reaction to warm to room temperature. Stir the mixture for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, vent any excess SO₂F₂ gas safely. Quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude aryl fluorosulfate can then be purified by flash column chromatography on silica gel.
Applications in the Synthesis of Organofluorine Compounds
This compound is a cornerstone reagent for the synthesis of other fluorine-containing molecules, most notably through the SuFEx reaction for creating radiolabeled tracers.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
SuFEx is a powerful click reaction that involves the exchange of a fluoride ion at a sulfur(VI) center. This process is exceptionally fast and efficient, particularly for the radiosynthesis of 18F-labeled compounds for Positron Emission Tomography (PET) imaging. The reaction proceeds rapidly at room temperature, providing high radiochemical yields.
Caption: General workflow of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
Quantitative Data: Ultrafast 18F-Radiolabeling via SuFEx
The SuFEx reaction enables the efficient synthesis of a wide array of aryl and heteroaryl [18F]fluorosulfates with excellent radiochemical yields (RCY).
| Entry | Substrate | RCY (HPLC) | Time | Temperature |
| 1 | 3-Ethynylthis compound | 99.3% | 30 s | Room Temp |
| 2 | This compound | >99% | <1 min | Room Temp |
| 3 | 4-Vinylthis compound | 98% | <1 min | Room Temp |
| 4 | 4-(Boc-amino)this compound | 99% | <1 min | Room Temp |
| 5 | 2-Naphthyl fluorosulfate | >99% | <1 min | Room Temp |
| 6 | 6-(Methoxy)pyridin-3-yl fluorosulfate | 83% | <1 min | Room Temp |
| Data sourced from Wu et al., 2022. |
Experimental Protocol: Automated Radiosynthesis of 3-Ethynylphenyl [18F]fluorosulfate
This protocol describes a typical automated synthesis for PET probe preparation.
Materials:
-
Azeotropically dried Potassium [18F]fluoride (~3.7 GBq)
-
Kryptofix 2.2.2 ([2.2.2]-cryptand)
-
3-Ethynylthis compound (0.1 mg, 0.5 µmol)
-
Anhydrous Acetonitrile (MeCN, 0.5 mL)
-
C18 Sep-Pak cartridge for purification
Procedure:
-
Fluoride Preparation: The potassium [18F]fluoride is prepared and dried in the presence of [2.2.2]-cryptand in a synthesis module.
-
Reaction: A solution of 3-ethynylthis compound in MeCN is added to the dried [18F]F⁻/K₂₂₂ complex.
-
Incubation: The reaction is allowed to proceed at room temperature. Complete radiochemical conversion is typically achieved within 30 seconds.
-
Purification: The crude reaction mixture is passed through a C18 cartridge to isolate the 3-ethynylphenyl [18F]fluorosulfate product, which is eluted with an appropriate solvent.
-
Analysis: The radiochemical yield and purity are determined by High-Performance Liquid Chromatography (HPLC).
Role in Transition Metal-Catalyzed Cross-Coupling
Aryl fluorosulfates have proven to be excellent electrophiles in palladium- and nickel-catalyzed cross-coupling reactions, serving as effective substitutes for aryl halides. Their high reactivity and simple preparation from abundant phenols make them commercially attractive.
Buchwald-Hartwig Amination
The C–N bond-forming amination of aryl fluorosulfonates proceeds under mild conditions with simple catalyst systems. This allows for the direct amination of phenols via in situ formation of the fluorosulfate, followed by the coupling reaction.
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Quantitative Data: Palladium- and Nickel-Catalyzed Amination
The following table summarizes the scope of the amination reaction with various aryl fluorosulfonates and amines.
| Entry | Aryl Fluorosulfonate | Amine | Catalyst System | Base | Yield |
| 1 | This compound | Aniline | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 95% |
| 2 | 4-Tolyl fluorosulfate | Aniline | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 94% |
| 3 | 4-Methoxythis compound | Aniline | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 92% |
| 4 | This compound | Morpholine | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 85% |
| 5 | This compound | Aniline | Ni(COD)₂ / DPPF | NaOtBu | 88% |
| 6 | 4-Acetylthis compound | Aniline | Ni(COD)₂ / DPPF | NaOtBu | 75% |
| Data compiled from information on palladium- and nickel-catalyzed aminations. |
Experimental Protocol: Palladium-Catalyzed Amination of this compound
This is a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Pd(dba)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.4 equiv.)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the this compound, Cs₂CO₃, Pd(dba)₂, and Xantphos to a Schlenk tube.
-
Add Reagents: Add anhydrous toluene, followed by the aniline via syringe.
-
Heating: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Cooling and Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-phenylaniline product.
Application in Drug Development and Chemical Biology
Fluorosulfate-containing molecules have become invaluable chemical probes for covalent ligand discovery and chemoproteomic profiling. The fluorosulfate group can act as a "warhead," forming a stable covalent bond with nucleophilic amino acid residues—such as tyrosine, lysine, and serine—in protein binding sites. This allows for the irreversible inhibition of enzymes or the identification of novel protein targets for drug development.
The Ascendancy of Phenyl Fluorosulfate: An In-depth Technical Guide to a Privileged Electrophile
For Immediate Release
October 30, 2025 – In the landscape of modern organic chemistry and chemical biology, the quest for reagents that offer a harmonious balance of stability and reactivity is perpetual. Phenyl fluorosulfate has emerged as a frontrunner, captivating the attention of researchers, scientists, and drug development professionals. This in-depth technical guide elucidates the core principles of this compound's electrophilic nature, offering a comprehensive resource for its application in pioneering research.
The sulfur(VI) fluoride exchange (SuFEx) click chemistry, a concept that has revolutionized molecular assembly, heavily relies on the unique properties of reagents like this compound. Its attenuated electrophilicity, when compared to its sulfonyl fluoride counterparts, bestows a remarkable degree of selectivity, a trait highly coveted in the complex milieu of biological systems and intricate synthetic pathways.
This guide provides a granular look at the quantitative aspects of this compound's reactivity, detailed experimental protocols for its synthesis and key applications, and visual representations of the underlying chemical principles.
Quantitative Reactivity Analysis
The efficacy of this compound as an electrophile is best understood through quantitative data. The following tables summarize key parameters for its application in Suzuki-Miyaura cross-coupling reactions and its reactivity in the sulfur(VI) fluoride exchange (SuFEx) process.
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfates with Arylboronic Acids
| Entry | Aryl Fluorosulfate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 12 | 95 |
| 2 | 4-Methoxythis compound | 4-Tolylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 12 | 92 |
| 3 | 4-Nitrothis compound | Phenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 6 | 98 |
| 4 | 2-Naphthyl fluorosulfate | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 12 | 89 |
| 5 | This compound | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 8 | 96 |
Data compiled from representative literature. Conditions may vary based on specific substrates.
Table 2: Kinetic Data for the Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
| Reactant | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) |
| This compound | CsF | Acetonitrile | 0.015 M⁻¹s⁻¹ | 25 |
| This compound | TBAF | Acetonitrile | 0.43 M⁻¹s⁻¹ | 25 |
| 4-Nitrothis compound | CsF | Acetonitrile | 0.052 M⁻¹s⁻¹ | 25 |
TBAF: Tetrabutylammonium fluoride
Core Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of scientific advancement. The following protocols provide a step-by-step guide for the synthesis of this compound and its application in two cornerstone reactions.
Protocol 1: Synthesis of this compound from Phenol and Sulfuryl Fluoride
Materials:
-
Phenol
-
Sulfuryl fluoride (SO₂F₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Two-chamber reactor (for safe handling of gaseous SO₂F₂)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a fume hood, assemble a two-chamber reactor.
-
In Chamber A, place 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF).
-
In Chamber B, dissolve phenol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.
-
Seal the reactor system.
-
Slowly add trifluoroacetic acid (TFA) to Chamber A to initiate the in situ generation of sulfuryl fluoride gas.
-
The generated SO₂F₂ gas will diffuse into Chamber B and react with the phenol solution.
-
Stir the reaction mixture in Chamber B at room temperature for 16 hours.
-
Upon completion, carefully vent the reactor in the fume hood.
-
Quench the reaction mixture in Chamber B with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl fluorosulfate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a reaction vessel, add the aryl fluorosulfate, arylboronic acid, palladium(II) acetate, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction vigorously at room temperature for the time indicated in Table 1, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding biaryl product.
Protocol 3: Covalent Protein Labeling with an Aryl Fluorosulfate Probe
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Aryl fluorosulfate-containing probe (e.g., with a reporter tag like a fluorophore or biotin)
-
DMSO (for dissolving the probe)
-
Incubator or temperature-controlled shaker
-
SDS-PAGE analysis equipment
-
Mass spectrometer for adduct identification
Procedure:
-
Prepare a stock solution of the aryl fluorosulfate probe in DMSO.
-
To a solution of the target protein at a known concentration, add the aryl fluorosulfate probe to the desired final concentration (typically in the low micromolar to millimolar range). The final concentration of DMSO should be kept low (e.g., <1%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (ranging from minutes to several hours, depending on the reactivity of the probe and the protein).
-
Quench the labeling reaction by adding a reducing agent like DTT or by buffer exchange to remove the unreacted probe.
-
Analyze the labeling efficiency by SDS-PAGE. Covalent modification will result in a mass shift of the protein band, which can be visualized by Coomassie staining or, if the probe contains a reporter tag, by fluorescence imaging or western blotting.
-
For identification of the modification site, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry (LC-MS/MS).
Visualizing the Chemistry
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Stability of Phenyl fluorosulfate in aqueous and biological milieu
An In-depth Technical Guide on the Stability of Phenyl Fluorosulfate in Aqueous and Biological Milieu
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PhOSO₂F) and its derivatives, collectively known as aryl fluorosulfates, are an emerging class of chemical probes and therapeutic agents in medicinal chemistry and chemical biology.[1][2] Their utility stems from a unique reactivity profile, acting as electrophiles that can selectively form covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[3][4] This "context-dependent" reactivity allows for the development of targeted covalent inhibitors and activity-based probes.[1] A critical factor underpinning their application, particularly in drug development, is their stability in physiological environments. This guide provides a comprehensive overview of the stability of the core this compound motif in aqueous and biological contexts, supported by quantitative data, detailed experimental protocols, and process diagrams.
Stability in Aqueous Solutions
A key feature of aryl fluorosulfates is their remarkable stability to hydrolysis under neutral and acidic conditions, a stark contrast to the more reactive aryl sulfonyl fluorides.[2][4] This stability is crucial for their handling, storage, and application in biological systems where water is the predominant solvent.
Influence of pH
This compound is exceptionally stable at neutral and acidic pH. It has been reported to be inert under physiological conditions (pH 7.4, 37°C) for over a week.[5] Studies have shown that after 24 hours at pH 7.5, para- and meta-carboxyl benzene fluorosulfates remained stable, whereas their sulfonyl fluoride counterparts were readily hydrolyzed.[1][2] Similarly, negligible degradation (<5%) of a fluorosulfate-containing compound was observed in a neutral aqueous buffer after 24 hours.[6] The compound also shows high stability in acidic media, with negligible degradation after 24 hours in 1 M aqueous HCl.[5]
However, this stability diminishes under basic conditions. This compound undergoes slow hydrolysis at pH 10 and is rapidly hydrolyzed by dilute sodium hydroxide.[5]
Quantitative Hydrolysis Data
The following table summarizes the available quantitative data on the aqueous stability of this compound and its derivatives.
| Condition | Compound | Stability/Reactivity Outcome | Reference |
| pH 7.4, 37°C | This compound | Stable for over 1 week | [5] |
| pH 7.5, 24 h | Carboxy-benzene fluorosulfates | Stable to hydrolysis | [1][2] |
| Neutral aqueous buffer, 24 h | Fluorosulfate probe | <5% hydrolysis detected | [6] |
| 1 M aqueous HCl, 24 h | This compound | Negligible degradation | [5] |
| pH 10 buffer, 24 h | This compound | ~10% hydrolysis | [5] |
| 0.025 M aqueous NaOH | This compound | Rapid hydrolysis with a half-life (t₁/₂) of 20 minutes | [5] |
Experimental Protocol: Assessing Aqueous Stability
This protocol outlines a general method for evaluating the hydrolytic stability of this compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers across a range of pH values (e.g., pH 4.0, 7.4, and 10.0) using standard buffer systems (e.g., acetate for pH 4, phosphate for pH 7.4, carbonate-bicarbonate for pH 10).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile or DMSO.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of ~100 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the stability. Incubate the solutions at a constant temperature, typically 37°C.
-
Time Points: Withdraw aliquots from each incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Quenching: Immediately quench any further reaction in the withdrawn aliquots by adding an equal volume of cold acetonitrile or by adjusting the pH to neutral if the incubation was in a basic or acidic buffer.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent this compound peak and the appearance of the corresponding phenol hydrolysis product.
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life under each condition.
Caption: Hydrolysis pathway of this compound under different pH conditions.
Stability in Biological Milieu
For in-vivo applications, the stability of this compound in complex biological environments containing a myriad of proteins, enzymes, and other potential nucleophiles is paramount.
Stability in Serum, Lysates, and Microsomes
Studies have demonstrated the high stability of the fluorosulfate group in complex biological media. One probe remained mostly intact after 12 hours in serum and after 48 hours in cell lysate.[6] This suggests a low susceptibility to degradation by endogenous enzymes like esterases. In contrast to the highly reactive benzenesulfonyl fluoride which labels the model protein albumin with multiple copies, benzene fluorosulfate does not react appreciably with it, even at high concentrations.[1][2] Furthermore, a specific aryl fluorosulfate inhibitor (FS-p1) was shown to be metabolically stable, with a low turnover rate in human liver microsomes, indicating resistance to common metabolic pathways.[2]
Quantitative Biological Stability Data
| Medium | Compound | Stability/Reactivity Outcome | Reference |
| Human Serum Albumin (HSA) | Benzene fluorosulfate | Does not react appreciably after 24 hours | [1][2] |
| Serum | Fluorosulfate probe | Mostly intact after 12 hours | [6] |
| Cell Lysate | Fluorosulfate probe | Mostly intact after 48 hours | [6] |
| Human Liver Microsomes | FS-p1 (inhibitor) | Metabolically stable (turnover of 10 µL/min/mg) | [2] |
Experimental Protocol: Assessing Stability in Biological Media
-
Media Preparation: Obtain or prepare the relevant biological medium (e.g., human serum, rat plasma, or cell lysate from a relevant cell line). For metabolic stability, prepare a human liver microsomal (HLM) suspension supplemented with the necessary cofactor, NADPH.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Pre-warm the biological medium to 37°C. Initiate the reaction by adding a small volume of the this compound stock solution to the medium (final concentration typically 1-10 µM).
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Immediately stop the reaction in each aliquot by adding a 2-3 fold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze for the presence of the parent compound using LC-MS/MS.
-
Data Interpretation: Determine the rate of disappearance of this compound by plotting the natural log of the peak area ratio (compound/internal standard) versus time. From this, calculate the in-vitro half-life.
References
- 1. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 330-00-7 [smolecule.com]
- 4. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorosulfate as a Latent Sulfate in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Fluorosulfate: A Technical Guide to its Role as a Fluorosulfate (FSO3) Anion Source
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl fluorosulfate (PhOSO₂F) has emerged as a pivotal reagent in modern chemistry, primarily recognized for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique combination of stability and tunable reactivity makes it an invaluable tool for introducing the fluorosulfate functional group and for serving as a precursor to the fluorosulfate anion. This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and diverse applications in chemical biology and drug discovery. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key chemical processes to support researchers in leveraging this versatile compound.
Introduction: The Rise of a Versatile Reagent
This compound, with the chemical formula C₆H₅FO₃S, is an organosulfur compound that has garnered significant attention for its unique reactivity profile.[1] The sulfur atom in the fluorosulfate group possesses a +6 oxidation state, rendering it electrophilic and capable of participating in a range of nucleophilic substitution reactions.[1] Unlike the more reactive sulfonyl fluorides, the aryl fluorosulfate group exhibits greater stability, particularly under physiological conditions, which has propelled its use in biological applications.[2][3][4]
This compound is a cornerstone of SuFEx chemistry, a powerful click reaction that involves the exchange of the fluorine atom on the sulfur(VI) center.[1][2] This process allows for the efficient formation of new bonds and has been notably exploited for late-stage functionalization and the introduction of radioisotopes like fluorine-18 for PET imaging.[1][2] Its utility extends to its role as a chemical probe for identifying protein targets, a versatile partner in cross-coupling reactions, and a building block in the synthesis of complex molecules and potential therapeutics.[1][5][6]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 330-00-7 | [1] |
| Molecular Formula | C₆H₅FO₃S | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | fluorosulfonyloxybenzene | [1] |
| Boiling Point | 180 °C | [2] |
| SMILES | C1=CC=C(C=C1)OS(=O)(=O)F | [1] |
| InChI Key | BDIBYQORZHGDIR-UHFFFAOYSA-N | [1] |
Synthesis of this compound and Derivatives
The synthesis of aryl fluorosulfates is most commonly achieved through the reaction of phenols with a fluorosulfonylating agent. The choice of reagent and reaction conditions can be adapted to the substrate's complexity and scale.
Reaction with Sulfuryl Fluoride (SO₂F₂) Gas
The traditional and cost-effective method involves the direct reaction of a phenol with sulfuryl fluoride (SO₂F₂) gas, typically in the presence of a base.[1][5]
Caption: General synthesis of aryl fluorosulfates from phenols and SO₂F₂.
While effective, sulfuryl fluoride is a toxic and highly regulated gas, making it challenging to handle in a standard laboratory setting.[3] This has driven the development of alternative, safer fluorosulfonylating reagents.
Alternative Fluorosulfonylating Reagents
To circumvent the use of SO₂F₂ gas, several shelf-stable reagents have been developed. These solid or liquid reagents generate the reactive species in situ or act as direct donors of the -SO₂F group.
| Reagent | Description | Advantages |
| Fluorosulfuryl Imidazolium Triflate | A shelf-stable, though hygroscopic, salt that efficiently delivers the SO₂F functionality to phenols and amines.[3][4] | Solid, easier to handle than SO₂F₂ gas. |
| [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) | A stable and crystalline reagent that enables the "click" fluorosulfurylation of a wide range of phenols, including sterically hindered ones.[3][4] | Crystalline, stable, broad substrate scope. |
| 1,1′-Sulfonyldiimidazole (SDI) | Used with a fluoride source (e.g., KF) in a two-chamber reactor to generate SO₂F₂ gas ex situ, which then reacts with the phenol in a separate chamber.[7][8] | Avoids direct handling of SO₂F₂ gas cylinder. |
| SuFEx-IT | A solid FO₂S-donor that simplifies access to fluorosulfates and sulfamoyl fluorides without chromatographic purification.[8] | Solid, high yields, scalable. |
Chemical Reactivity and the Fluorosulfate Anion
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom. It is notably less reactive than its sulfonyl fluoride counterparts due to resonance stabilization from the adjacent oxygen atom.[3][4] This moderated reactivity is crucial for its selectivity, especially in complex biological environments.
Sulfur(VI) Fluoride Exchange (SuFEx)
The hallmark reaction of this compound is SuFEx, a click chemistry process involving the exchange of its fluorine atom with a nucleophilic fluoride source. This reaction is exceptionally fast and efficient, often proceeding to completion in seconds at room temperature.[2]
Caption: Workflow of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
The SuFEx reaction proceeds through a low-energy pentacoordinated "ate"-complex intermediate.[2][9] Density functional theory (DFT) calculations estimate a low activation barrier for this exchange (ΔG‡ ≈ 10.5 kcal mol⁻¹ in acetonitrile), explaining the reaction's rapid kinetics.[2]
Kinetic Data for SuFEx Reaction of this compound Conditions: this compound (0.02 M) and tetrabutylammonium bifluoride (0.2 M) in MeCN-d₃ at 298 K.[2]
| Parameter | Value |
| Pseudo-first order rate constant (k_obs) | 0.16 s⁻¹ |
| Second-order rate constant (k₂₉₈K) | 0.43 L mol⁻¹ s⁻¹ |
| Calculated Activation Enthalpy (ΔH‡) | 11.3 kcal mol⁻¹ |
Covalent Modification of Proteins
Aryl fluorosulfates can act as electrophilic probes that covalently modify specific nucleophilic amino acid residues within proteins. This reactivity is context-dependent, often requiring the protein's microenvironment to enhance the nucleophilicity of the target residue.[4]
-
Tyrosine and Lysine: These are the most commonly identified residues to be modified by fluorosulfates.[1][3]
-
Serine and Histidine: Modification of these residues has also been observed, expanding the toolkit for probing protein function.[3][4]
The lower reactivity of fluorosulfates compared to sulfonyl fluorides provides a distinct advantage, as they do not react indiscriminately with proteins like albumin, resulting in cleaner labeling and target identification.[3][4]
Caption: Covalent labeling of nucleophilic amino acid residues by a fluorosulfate probe.
Stability Profile
The utility of this compound in biological and synthetic applications is underpinned by its notable stability under various conditions.
| Condition | Observation | Reference |
| Physiological (pH 7.4, 37 °C) | Negligible degradation over 1 week. | [2] |
| Aqueous HCl (1 M) | Negligible degradation after 24 hours. | [2] |
| Aqueous Buffer (neutral pH) | <5% hydrolysis after 24 hours. | [10] |
| Serum | Mostly intact after 12 hours. | [10] |
| Cell Lysate | Mostly intact after 48 hours. | [10] |
| Aqueous NaOH (0.025 M) | Rapid hydrolysis (t₁/₂ = 20 min). | [2] |
| Aqueous Buffer (pH 10) | Slow hydrolysis (~10% after 24 hours). | [2] |
This stability profile demonstrates that the fluorosulfate moiety is robust under neutral and acidic conditions but can be cleaved under basic conditions.[2][11]
Applications in Drug Development and Research
The unique properties of this compound have led to its adoption in several high-impact research areas.
PET Imaging and Radiochemistry
The ultrafast kinetics of the [¹⁸F]SuFEx reaction make this compound an ideal precursor for synthesizing PET imaging agents. The late-stage introduction of fluorine-18 allows for the rapid production of radiotracers with high radiochemical yield and purity, bypassing the need for tedious protecting group manipulations.[2]
Chemical Proteomics and Drug Discovery
As "warheads" on chemical probes, fluorosulfates are used in "inverse drug discovery" and chemoproteomic platforms.[3][4] These probes are introduced into cell lysates or whole proteomes to identify protein targets through covalent labeling. Subsequent analysis by mass spectrometry reveals the specific proteins and binding sites, providing starting points for drug development.[3]
Caption: Logical workflow for target identification using fluorosulfate probes.
Cross-Coupling Reactions
Aryl fluorosulfates have emerged as powerful alternatives to aryl halides and triflates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[5] They offer several advantages, including milder reaction conditions, higher selectivity, and being more environmentally friendly than traditional coupling partners.[5]
Experimental Protocols
The following sections provide generalized protocols for key reactions involving this compound. Researchers should optimize conditions for their specific substrates.
Protocol: Synthesis of this compound using SO₂F₂
This protocol is adapted from general procedures and should be performed in a well-ventilated fume hood with appropriate safety precautions for handling SO₂F₂ gas.
-
Preparation: To a solution of phenol (1.0 equiv.) in anhydrous acetonitrile (MeCN), add a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) (1.2 equiv.).
-
Reaction: Cool the mixture in an ice bath. Bubble sulfuryl fluoride (SO₂F₂) gas through the solution for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol: Automated [¹⁸F]Radiolabeling via SuFEx
This protocol is a generalized summary of the automated synthesis of aryl [¹⁸F]fluorosulfates.[2] It requires a specialized automated radiosynthesis module.
-
Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and [2.2.2]-cryptand in acetonitrile/water. The solvent is removed by azeotropic drying.
-
Reaction: A solution of the precursor aryl fluorosulfate (e.g., 3-ethynylthis compound, ~0.5 µmol) in anhydrous MeCN (0.5 mL) is added to the reactor containing the dried K[¹⁸F]F/[2.2.2]-cryptand complex.
-
Incubation: The reaction is allowed to proceed at room temperature. Complete radiochemical conversion is typically achieved within 30-60 seconds.
-
Purification: The reaction is quenched with water. The crude mixture is then passed through a C18 solid-phase extraction (SPE) cartridge to trap the desired [¹⁸F]-labeled product, while unreacted [¹⁸F]fluoride and other polar impurities are washed away.
-
Elution: The final radiolabeled product is eluted from the SPE cartridge with a suitable organic solvent (e.g., ethanol or DMSO) for subsequent use. The radiochemical yield is determined by radio-HPLC.[2]
Conclusion and Outlook
This compound and its derivatives have transitioned from chemical curiosities to indispensable tools in chemistry and chemical biology. Their unique stability profile, combined with the exceptionally rapid and efficient Sulfur(VI) Fluoride Exchange reaction, has unlocked new possibilities in PET imaging, covalent drug design, and synthetic methodology. The development of safer, solid-based fluorosulfonylating reagents has further broadened their accessibility. Future research will likely focus on expanding the scope of fluorosulfate-based probes for new biological targets and integrating them into more complex molecular architectures for advanced therapeutic and diagnostic applications.
References
- 1. Buy this compound | 330-00-7 [smolecule.com]
- 2. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 6. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 7. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorosulfate synthesis [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Fluorosulfate as a Latent Sulfate in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
The Untapped Potential of Phenyl Fluorosulfate in the Realm of Ionic Liquids: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the quest for novel materials with tunable properties continues to drive innovation across scientific disciplines, this technical guide delves into the promising, yet largely unexplored, applications of phenyl fluorosulfate in the synthesis and development of ionic liquids. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the potential of fluorosulfate-containing ionic liquids, outlining synthetic pathways, physicochemical properties, and prospective applications, supported by detailed experimental methodologies and data-driven insights.
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention for their unique characteristics, including negligible vapor pressure, high thermal stability, and tunable solvency. The anion's nature plays a pivotal role in defining these properties. The introduction of the fluorosulfate ([SO₃F]⁻) anion, potentially derived from reagents like this compound, offers a compelling avenue for creating a new class of ILs with distinct electrochemical and catalytic capabilities.
Synthesis of Fluorosulfate-Based Ionic Liquids: A Prospective Approach
While direct synthesis of ionic liquids using this compound as a primary reagent is not yet widely documented in peer-reviewed literature, the principles of ionic liquid synthesis suggest a viable pathway. A proposed synthetic route involves the quaternization of a heterocyclic amine, such as an N-alkylimidazole, followed by an anion exchange reaction where this compound would serve as the fluorosulfate anion donor.
A generalized experimental workflow for the synthesis of a hypothetical 1-ethyl-3-methylimidazolium fluorosulfate ([EMIM][SO₃F]) is presented below. This protocol is based on established methods for ionic liquid synthesis and the known reactivity of related sulfur(VI) fluoride exchange (SuFEx) chemistry.[1][2]
Experimental Protocols
Synthesis of 1-ethyl-3-methylimidazolium fluorosulfate ([EMIM][SO₃F])
Materials:
-
1-methylimidazole
-
Ethyl halide (e.g., ethyl bromide or iodide)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Silver fluorosulfate (alternative for metathesis)
-
Deionized water
-
Diatomaceous earth
Procedure:
-
Synthesis of 1-ethyl-3-methylimidazolium halide ([EMIM][X]):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in anhydrous acetonitrile.
-
Add a stoichiometric equivalent of the ethyl halide dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude [EMIM][X] salt.
-
Wash the resulting salt with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dry under vacuum.
-
-
Anion Exchange to form [EMIM][SO₃F]:
-
Method A: Direct Reaction with this compound (Proposed)
-
Dissolve the synthesized [EMIM][X] in an anhydrous polar aprotic solvent.
-
Add a stoichiometric equivalent of this compound.
-
The reaction progress can be monitored by the precipitation of the corresponding phenyl halide or by spectroscopic methods (e.g., NMR).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60°C) for 48 hours.
-
Filter the reaction mixture to remove any solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude [EMIM][SO₃F].
-
-
Method B: Metathesis with Silver Fluorosulfate (Alternative)
-
Dissolve the synthesized [EMIM][X] in deionized water.
-
In a separate flask, dissolve a stoichiometric equivalent of silver fluorosulfate in deionized water.
-
Slowly add the silver fluorosulfate solution to the [EMIM][X] solution with vigorous stirring. A precipitate of silver halide will form.
-
Stir the mixture in the dark for 12 hours to ensure complete reaction.
-
Filter the mixture through a pad of diatomaceous earth to remove the silver halide precipitate.
-
Remove the water from the filtrate under reduced pressure to obtain the [EMIM][SO₃F].
-
-
-
Purification:
-
The crude ionic liquid should be purified by washing with small portions of cold, dry diethyl ether or dichloromethane to remove any remaining organic impurities.
-
Dry the final product under high vacuum at a slightly elevated temperature (e.g., 70°C) for at least 48 hours to remove any residual solvent and water.
-
Characterization:
-
The structure and purity of the synthesized ionic liquid should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy.
-
The thermal stability can be determined by thermogravimetric analysis (TGA).
-
Physicochemical properties such as density, viscosity, and ionic conductivity should be measured as a function of temperature.
Physicochemical Properties of Fluorosulfonyl-Containing Ionic Liquids
While data for simple fluorosulfate ILs is scarce, information on the closely related bis(fluorosulfonyl)imide ([FSI]⁻) anion provides valuable insights into the expected properties. [FSI]⁻-based ILs are known for their low viscosity and high conductivity, making them attractive for electrochemical applications. However, they can exhibit lower thermal and electrochemical stability compared to their bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) counterparts.[3][4][5]
The electrochemical stability window of ionic liquids is a critical parameter for their application in devices like supercapacitors and batteries.[4][6] For instance, 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide has shown a lower electrochemical window compared to other ILs.[5] The thermal stability is also a key consideration, with some FSI-based ionic liquids showing decomposition at temperatures as low as 120-150°C, particularly in the presence of lithium salts and trace amounts of water.[3]
Table 1: Comparison of Physicochemical Properties of Related Anion-Based Ionic Liquids
| Property | [EMIM][BF₄] | [EMIM][TFSI] | [EMIM][FSI] (Expected Trend) |
| Density (g/cm³ at 25°C) | ~1.28 | ~1.52 | Likely intermediate |
| Viscosity (cP at 25°C) | ~35 | ~34 | Expected to be low |
| Ionic Conductivity (mS/cm at 25°C) | ~13 | ~9 | Expected to be high |
| Thermal Decomposition Temp. (°C) | >350 | >400 | Potentially lower (<200°C) |
| Electrochemical Window (V) | ~4.5 | ~4.7 | Potentially narrower |
Note: The values for [EMIM][FSI] are projected trends based on available literature for FSI-based ionic liquids and are not experimentally determined values for the simple fluorosulfate anion.
Potential Applications
The unique properties anticipated for fluorosulfate-based ionic liquids open up a range of potential applications:
-
Electrolytes: Their potential for high ionic conductivity at low viscosity makes them candidates for electrolytes in batteries and supercapacitors, provided their thermal and electrochemical stability can be optimized.
-
Catalysis: The fluorosulfate anion could act as a weakly coordinating anion, potentially enhancing the activity of catalytic metal centers dissolved in the ionic liquid. They could also serve as catalysts themselves in certain reactions.[7][8]
-
Fluorinating Agents: Given the reactivity of the fluorosulfate group, these ionic liquids could be explored as novel, non-volatile fluorinating agents in organic synthesis.[9][10]
-
Specialty Solvents: The specific solvency characteristics of fluorosulfate ILs could be advantageous for dissolving and processing a variety of materials.
Visualizing the Synthesis and Logic
To further elucidate the proposed synthetic and logical framework, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed synthesis workflow for 1-ethyl-3-methylimidazolium fluorosulfate.
Caption: Relationship between properties and applications of fluorosulfate ILs.
Conclusion and Future Outlook
The exploration of this compound as a precursor for a new class of ionic liquids presents a compelling frontier in materials science. While direct experimental evidence remains to be broadly established, the foundational principles of ionic liquid chemistry and the known reactivity of related compounds suggest a high potential for success. The anticipated properties of fluorosulfate-based ionic liquids, particularly their potentially high conductivity and unique reactivity, warrant further investigation. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area, with the ultimate goal of developing novel materials for advanced applications in energy storage, catalysis, and chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
The Aryl Fluorosulfate Motif: A Comprehensive Technical Guide to its Metabolic and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
The aryl fluorosulfate moiety has emerged as a warhead of significant interest in the design of covalent inhibitors and chemical probes. Its unique combination of stability and tunable reactivity offers a compelling alternative to more traditional electrophiles. This technical guide provides an in-depth analysis of the metabolic and chemical stability of the aryl fluorosulfate motif, presenting key data, detailed experimental protocols, and conceptual diagrams to inform its application in drug discovery and chemical biology.
Introduction to the Aryl Fluorosulfate Motif
The aryl fluorosulfate (-OSO₂F) is an electrophilic functional group that can form covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[1][2] Unlike the more reactive aryl sulfonyl fluorides (-SO₂F), the oxygen bridge in the aryl fluorosulfate modulates the electrophilicity of the sulfur atom, rendering it less reactive and more stable under physiological conditions.[1][2] This "latent" reactivity is a key feature, as the motif generally requires a specific protein microenvironment to become activated for covalent bond formation, thereby minimizing off-target reactions.[3][4]
Chemical Stability
Aryl fluorosulfates exhibit remarkable chemical stability, a crucial attribute for any chemical entity intended for biological applications. They are generally stable to a wide range of pH and temperature conditions.[5]
Key Characteristics:
-
Hydrolytic Stability: The aryl fluorosulfate group is largely resistant to hydrolysis under standard physiological conditions. For example, the inhibitor FS-p1 showed no degradation after 24 hours of incubation in phosphate-buffered saline (pH 7.4).[2]
-
Reactivity with Nucleophiles: While capable of reacting with potent nucleophiles, the aryl fluorosulfate motif is significantly less reactive than its sulfonyl fluoride counterpart.[1][2] For instance, unlike sulfonyl fluorides, some aryl fluorosulfates show no appreciable reaction with human serum albumin (HSA) even at high concentrations over extended periods.[1] However, stability can be context-dependent, with some compounds showing decreased half-lives in the presence of high concentrations of nucleophiles like glutathione.[3]
Table 1: Chemical Stability Data for Selected Aryl Fluorosulfate-Containing Compounds
| Compound/Probe | Conditions | Stability Metric | Reference |
| FS-p1 | Phosphate Buffered Saline (pH 7.4), 24h | No degradation observed | [2] |
| Various aryl fluorosulfates | Assay buffer | Long half-lives | [3] |
| Various aryl fluorosulfates | Assay buffer + reduced glutathione | Decreased half-lives compared to buffer alone | [3] |
| Benzene fluorosulfate | 300 µM with 1 µM HSA, 24h | No appreciable reaction | [1] |
Metabolic Stability
For a chemical motif to be successfully incorporated into a therapeutic agent, it must possess a degree of stability against metabolic degradation. The aryl fluorosulfate group has demonstrated favorable metabolic stability profiles.
Key Findings:
-
Microsomal Stability: Assays with human liver microsomes (HLM) are a standard in vitro method to assess metabolic stability. The aryl fluorosulfate-containing inhibitor FS-p1 was found to have a turnover rate of 10 μL/min/mg in HLM, indicating good metabolic stability.[2]
-
Plasma Stability: Aryl fluorosulfates have been described as being stable in plasma, which is critical for systemically administered drugs.[6]
Table 2: Metabolic Stability Data
| Compound/Probe | System | Stability Metric | Reference |
| FS-p1 | Human Liver Microsomes | 10 μL/min/mg turnover | [2] |
| Aryl-fluorosulfate IAP antagonists | General | Described as plasma-stable | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the stability of aryl fluorosulfate-containing compounds.
Assessment of Chemical Stability in Buffer
Objective: To determine the hydrolytic stability of an aryl fluorosulfate compound.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into a final concentration (e.g., 10 µM) in an aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Time Points: Incubate the solution at a controlled temperature (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: The reaction in each aliquot is quenched by adding an equal volume of a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate any salts, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time to determine the degradation rate and half-life.
Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of an aryl fluorosulfate compound to phase I and phase II metabolic enzymes.
Methodology:
-
Reagents: Pooled human liver microsomes, NADPH regenerating system (or individual components: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate buffer (e.g., 100 mM, pH 7.4).
-
Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in the phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points and Quenching: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: The quenched samples are centrifuged to pellet the microsomal protein.
-
LC-MS Analysis: The supernatant is analyzed by LC-MS to measure the disappearance of the parent compound over time.
-
Calculation: The rate of metabolism is determined from the slope of the natural logarithm of the remaining compound versus time plot. This can be used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
Reactivity with Human Serum Albumin (HSA)
Objective: To assess the non-specific reactivity of an aryl fluorosulfate with a highly abundant plasma protein.
Methodology:
-
Incubation: The test compound (e.g., 300 µM) is incubated with HSA (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.
-
Time Course: The incubation is carried out for an extended period, often 24 hours, to assess slow reactions.
-
Analysis by Intact Protein MS: The reaction mixture is analyzed directly by liquid chromatography coupled with a high-resolution mass spectrometer (LC-MS). The resulting mass spectrum is deconvoluted to determine the mass of the intact protein.
-
Interpretation: A mass shift corresponding to the molecular weight of the test compound would indicate the formation of a covalent adduct between the compound and HSA. The absence of such a shift suggests a lack of non-specific reactivity.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the aryl fluorosulfate motif.
Caption: Workflow for assessing chemical and metabolic stability.
Caption: Factors influencing aryl fluorosulfate reactivity.
Conclusion
The aryl fluorosulfate motif represents a robust and versatile electrophile for modern drug discovery. Its excellent chemical and metabolic stability, coupled with a context-dependent reactivity, allows for the development of highly selective covalent inhibitors. By understanding the principles of its stability and the experimental methods to evaluate it, researchers can confidently employ this functional group to create next-generation chemical probes and therapeutics with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 5. A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Phenyl Fluorosulfate: A Versatile Tool for Selective Protein Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenyl fluorosulfate (PFS) and its derivatives, collectively known as aryl fluorosulfates, have emerged as powerful chemical probes for the selective covalent modification of proteins. Their unique reactivity profile, characterized by a balance of stability and context-dependent electrophilicity, allows for the specific labeling of nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine within the proteome. This attribute makes them invaluable tools in chemical biology and drug discovery for applications ranging from target identification and validation to the development of novel covalent therapeutics.
Aryl fluorosulfates are notably more stable in aqueous environments and less reactive than their sulfonyl fluoride counterparts, which contributes to their enhanced selectivity for specific protein targets. This reduced reactivity minimizes off-target labeling, a crucial feature for in-cell and in-vivo studies. The reaction is often facilitated by the protein's local microenvironment, where nearby basic residues can enhance the nucleophilicity of the target amino acid side chain, promoting the covalent bond formation.
A key advantage of using this compound-based probes is their compatibility with "click chemistry." By incorporating a bioorthogonal handle, such as an alkyne or azide, into the PFS probe, researchers can readily attach a variety of reporter tags, including fluorophores for imaging or biotin for affinity purification and enrichment prior to mass spectrometry-based proteomic analysis. This modularity allows for flexible experimental designs to investigate protein function, interactions, and localization.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound and its derivatives in protein labeling experiments.
Table 1: Reactivity and Stability of Aryl Fluorosulfates
| Compound | Target Residue(s) | Half-life in PBS (pH 7.4) | Reference |
| This compound | Tyrosine, Lysine | > 24 hours | [1][2] |
| Benzenesulfonyl fluoride | Tyrosine, Lysine, Serine, Histidine | < 24 hours (significant hydrolysis) | [2] |
Table 2: Examples of Protein Labeling with Aryl Fluorosulfate Probes
| Probe | Target Protein | Labeled Residue | Application | Reference |
| Biaryl fluorosulfate with alkyne handle | Cellular Retinoic Acid Binding Protein 2 (CRABP2) | Tyrosine | Chemoproteomic profiling | |
| Fluorosulfate-derivatized inhibitor | DcpS | Serine | Covalent inhibitor development | |
| meta-isomer TTR-FS-Probe | Transthyretin (TTR) | Lysine | Covalent probe for amyloid diseases | |
| FS-Probe1 | HSDL2 | Tyrosine, Lysine | Target discovery |
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized this compound Probe
This protocol describes the synthesis of a simple, clickable this compound probe for subsequent use in protein labeling experiments.
Materials:
-
4-ethynylphenol
-
Sulfuryl fluoride (SO2F2)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve 4-ethynylphenol (1.0 eq) in anhydrous DCM in a fume hood.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Carefully bubble sulfuryl fluoride gas through the solution for 15-30 minutes. Caution: Sulfuryl fluoride is a toxic gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the alkyne-functionalized this compound probe.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
Protocol 2: Selective Labeling of Proteins in Cell Lysate
This protocol outlines the general procedure for labeling proteins in a complex mixture, such as a cell lysate, with an alkyne-functionalized this compound probe.
Materials:
-
Cell lysate (e.g., from cultured cells)
-
Alkyne-functionalized this compound probe (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail
-
DMSO
Procedure:
-
Prepare the cell lysate by standard methods, ensuring the inclusion of a protease inhibitor cocktail.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.
-
Prepare a stock solution of the alkyne-functionalized this compound probe in DMSO (e.g., 10 mM).
-
Add the probe to the cell lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically. Include a DMSO-only control.
-
Incubate the reaction mixture at 37 °C for 1-4 hours with gentle agitation.
-
The labeled lysate is now ready for downstream analysis, such as visualization by SDS-PAGE or enrichment for mass spectrometry (see Protocol 3).
Protocol 3: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry
This protocol describes the "click" reaction to attach a biotin tag to the labeled proteins, followed by enrichment and preparation for mass spectrometric analysis.
Materials:
-
Labeled cell lysate (from Protocol 2)
-
Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
Procedure:
-
To the labeled lysate, add the following "click" reaction components to the final concentrations: 100 µM azide-biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4.
-
Incubate the reaction at room temperature for 1 hour.
-
Enrich the biotinylated proteins by adding streptavidin-agarose beads and incubating for 1-2 hours at 4 °C with rotation.
-
Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion. For on-bead digestion, resuspend the beads in a buffer containing 8 M urea.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 37 °C.
-
Alkylate the cysteines with IAA (55 mM) for 20 minutes in the dark at room temperature.
-
Dilute the urea to less than 2 M with PBS and add trypsin. Digest overnight at 37 °C.
-
Collect the supernatant containing the peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.
-
The peptides are now ready for LC-MS/MS analysis.
Visualizations
References
Application Notes and Protocols: Phenyl Fluorosulfate in Radiochemistry for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenyl fluorosulfate and its derivatives in radiochemistry for Positron Emission Tomography (PET) imaging. The protocols are based on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which has emerged as a rapid and efficient method for ¹⁸F-radiolabeling.
Introduction
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique crucial for drug development and medical diagnostics.[1] The development of novel PET tracers is often a complex and time-consuming process.[2] Fluorine-18 is the most commonly used radionuclide for PET due to its favorable decay characteristics.[1][3] The introduction of ¹⁸F onto biomolecules has traditionally been a challenge, often requiring harsh reaction conditions.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the field by enabling ultrafast and high-yield radiosynthesis of aryl [¹⁸F]fluorosulfates.[4][5] This methodology allows for late-stage radiofluorination of structurally diverse molecules under mild conditions, making it an invaluable tool for developing novel PET tracers.[2][4] Aryl fluorosulfates are generally stable under physiological conditions, making them suitable probes for in vivo imaging.[4]
Key Applications
The SuFEx-based radiolabeling of aryl fluorosulfates has been successfully applied to a variety of molecules for PET imaging, including:
-
Enzyme Inhibitors: Targeting enzymes such as Poly(ADP-ribose) polymerase 1 (PARP1) and Fibroblast Activation Protein (FAP) for cancer imaging.[4][6]
-
Biomolecule Labeling: A versatile method for labeling peptides and other biomolecules.[7][8]
-
General PET Tracer Development: The mild and rapid nature of the reaction allows for high-throughput screening of potential PET tracer candidates.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the radiosynthesis of various aryl [¹⁸F]fluorosulfates using the SuFEx methodology.
| Compound Class | Example Compound | Radiochemical Yield (RCY) | Molar Activity (A_m) | Synthesis Time | Reference |
| Aryl Fluorosulfates | 25 structurally diverse compounds | 83–100% (median 98%) | 280 GBq/µmol | 30 seconds (reaction) | [4][5] |
| FAP Inhibitors | [¹⁸F]12 and [¹⁸F]13 | 39–56% (Activity Yield) | 20–55 GBq/µmol | 5 minutes (reaction) | [6] |
| PARP1 Inhibitor | [¹⁸F]35 | 85-93% (HPLC RCY) | 103-111 GBq/µmol | 30 seconds (reaction) | [4] |
| Hydrophilic Fluorosulfotetrazine | [¹⁸F]1 | 29–35% (Decay-Corrected Yield) | ~165 MBq/µmol | 90-95 minutes (total) | [9][10][11] |
| Potassium [¹⁸F]Fluorosulfate | [¹⁸F]KSO₃F | 31.6 ± 9.5% (Decay-Corrected) | 48.5 ± 13.4 GBq/µmol | Not specified | [12] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of Aryl [¹⁸F]Fluorosulfates via Isotopic Exchange
This protocol describes a fully automated, ultrafast method for the ¹⁸F-radiolabeling of aryl fluorosulfates.
Materials:
-
Aryl fluorosulfate precursor (e.g., 3-Ethynylthis compound)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Water, for injection
-
C18 Sep-Pak cartridge
-
Automated radiosynthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is trapped on a quaternary methylammonium (QMA) cartridge.
-
The [¹⁸F]fluoride is eluted from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
The eluted [¹⁸F]fluoride solution is heated under a stream of nitrogen or under vacuum to remove water azeotropically. This step is critical for achieving high radiochemical yields.
-
-
Radiolabeling Reaction:
-
A solution of the aryl fluorosulfate precursor (typically 0.1 mg) in anhydrous acetonitrile (0.5 mL) is added to the dried K[¹⁸F]F/K₂₂₂ complex.
-
The reaction is allowed to proceed at room temperature for 30 seconds.[4]
-
-
Purification:
-
The reaction is quenched by adding water.
-
The mixture is then passed through a C18 Sep-Pak cartridge. The desired aryl [¹⁸F]fluorosulfate product is retained on the cartridge, while unreacted [¹⁸F]fluoride and other polar impurities are washed away.
-
The final product is eluted from the C18 cartridge with ethanol.
-
-
Quality Control:
-
The radiochemical purity and identity of the final product are confirmed by radio-High Performance Liquid Chromatography (radio-HPLC).
-
Protocol 2: Manual Radiosynthesis of FAP-Targeting Aryl [¹⁸F]Fluorosulfates
This protocol outlines the manual synthesis of ¹⁸F-labeled Fibroblast Activation Protein Inhibitors (FAPIs).
Materials:
-
FAPI precursor with an aryl fluorosulfate moiety (0.1 mg)
-
[¹⁸F]Fluoride
-
Quaternary methylammonium (QMA) cartridge
-
Tetrabutylammonium bicarbonate or other suitable base
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
-
Water
-
HLB SPE cartridge
Procedure:
-
[¹⁸F]Fluoride Preparation:
-
[¹⁸F]Fluoride is loaded onto a QMA cartridge.
-
It is then eluted with a methanolic solution containing a base (e.g., tetrabutylammonium bicarbonate).
-
The solvent is removed under reduced pressure at 70 °C for 5 minutes.[6]
-
-
Radiolabeling:
-
Purification:
-
The reaction mixture is diluted with water (5 mL).
-
The diluted solution is passed through an HLB SPE cartridge to trap the radiolabeled product.[6]
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride.
-
The final product, [¹⁸F]FAPI, is eluted from the cartridge with ethanol.
-
-
Analysis:
-
The identity and purity of the product are confirmed by radio-Ultra High Performance Liquid Chromatography (radio-UHPLC).[2]
-
Visualizations
Caption: Automated Radiosynthesis Workflow for Aryl [¹⁸F]Fluorosulfates.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. openmedscience.com [openmedscience.com]
- 4. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity [thno.org]
- 8. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of S–18F Radiochemistry for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenyl Fluorosulfate in Synthetic Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl fluorosulfate and its derivatives, more broadly known as aryl fluorosulfates, have emerged as remarkably versatile and powerful reagents in modern synthetic organic chemistry. Initially explored for their unique reactivity, they have gained significant traction due to their pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This novel class of reactions, characterized by its high efficiency and specificity, has propelled aryl fluorosulfates to the forefront of various chemical disciplines, including medicinal chemistry, chemical biology, and materials science.
Aryl fluorosulfates are lauded for their exceptional stability under many physiological and synthetic conditions, yet they exhibit tunable reactivity, participating in a range of transformations.[1][2][3] They serve as effective partners in cross-coupling reactions, offering a cost-effective and less toxic alternative to commonly used triflates.[4][5] Furthermore, their unique ability to selectively react with specific amino acid residues has established them as invaluable tools for chemical biology and drug discovery, enabling the development of novel covalent inhibitors and chemical probes.[2][6] This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its adoption in the laboratory.
Key Applications
The utility of this compound in synthetic organic chemistry is diverse, with key applications including:
-
SuFEx Click Chemistry: Acting as a cornerstone of SuFEx, this compound enables the rapid and efficient formation of strong covalent bonds. This has been particularly impactful in the late-stage functionalization of complex molecules and the synthesis of radiolabeled compounds for PET imaging.[1][7]
-
Cross-Coupling Reactions: Aryl fluorosulfates have proven to be excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[8][9]
-
Chemical Biology and Drug Discovery: The selective reactivity of the fluorosulfate group towards certain amino acid residues, such as tyrosine, lysine, and serine, has been exploited to design potent and selective covalent inhibitors and chemical probes for target identification and validation.[2][3]
-
Synthesis of Bioactive Molecules: The stability and reactivity profile of the fluorosulfate moiety has been leveraged in the synthesis of various bioactive compounds, including derivatives of natural products and pharmaceuticals.[10][11]
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Time (h) | Remaining this compound (%) | Reference |
| Aniline (reflux) | 3 | >99 | [1] |
| 1 M HCl (aq) | 24 | ~100 | [1] |
| 50% TFA in DCM | 24 | ~100 | [1] |
| pH 7.4 buffer, 37 °C | 168 (1 week) | >95 | [1] |
| pH 10 buffer | 24 | ~90 | [1] |
| 0.025 M NaOH (aq) | 0.33 (t½ = 20 min) | 50 | [1] |
| pH 7.4 buffer + Lysine | 48 | ~90 | [1] |
| pH 7.4 buffer + Glutathione | 48 | ~90 | [1] |
Table 2: Radiochemical Yields of Aryl [¹⁸F]Fluorosulfates via SuFEx Reaction
| Substrate | Radiochemical Yield (RCY, %) | Reference |
| 3-Ethynylthis compound | 99.3 ± 0.6 | [1] |
| Various aryl and heteroaryl fluorosulfates (25 examples) | 83 - 100 (median 98) | [1] |
| [¹⁸F]35 (cold fluorosulfate precursor) | 85 - 93 | [1] |
Table 3: this compound in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 67-99 | [8] |
| Suzuki-Miyaura | (Hetero)aryl boronic acids | Pd(OAc)₂/RuPhos | K₂CO₃ | 1,4-dioxane/H₂O | Moderate to excellent | [8] |
| Sonogashira | Terminal alkyne | Pd(dba)₂/Xantphos | Cs₂CO₃ | 1,4-dioxane | Not specified | [9] |
| Buchwald-Hartwig | Aniline | [Pd(cinnamyl)Cl]₂/XantPhos | NaOtBu | Toluene | Not specified | [9] |
Note: Yields are reported as ranges from the cited literature and may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Fluorosulfates using Sulfuryl Fluoride (SO₂F₂) Gas
This protocol describes a general method for the synthesis of aryl fluorosulfates from the corresponding phenols using sulfuryl fluoride gas.
Materials:
-
Phenol derivative
-
Sulfuryl fluoride (SO₂F₂) gas
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Two-chamber reactor (or a sealed vessel)
Procedure:
-
In a two-chamber reactor, dissolve the phenol derivative (1.0 equiv) and DBU (1.2 equiv) in anhydrous DCM in one chamber.
-
In the other chamber, place a source for the slow release of SO₂F₂ gas, or carefully introduce SO₂F₂ gas into the reaction vessel. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Seal the reactor and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the excess SO₂F₂ gas into a scrubbing solution (e.g., concentrated NaOH).
-
Quench the reaction mixture with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl fluorosulfate.
Protocol 2: Ultrafast Late-Stage [¹⁸F]Radiosynthesis via Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx)
This protocol is adapted from the work of a study on ultrafast radiosynthesis.[1]
Materials:
-
Aryl fluorosulfate precursor (e.g., 3-ethynylthis compound)
-
Potassium [¹⁸F]fluoride (K[¹⁸F]F)
-
[2.2.2]-Kryptand (Kryptofix 222)
-
Anhydrous acetonitrile (MeCN)
-
Automated radiosynthesis module
-
C18 cartridge for purification
Procedure:
-
Azeotropically dry the K[¹⁸F]F with acetonitrile in the reaction vessel of the automated radiosynthesizer.
-
Add a solution of [2.2.2]-Kryptand in anhydrous MeCN to the dried K[¹⁸F]F to form the K/[2.2.2]-cryptand-[¹⁸F]F complex.
-
Add a solution of the aryl fluorosulfate precursor (0.1 mg, 0.5 µmol) in anhydrous MeCN (0.5 mL) to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 30 seconds.
-
Quench the reaction with water.
-
Load the crude reaction mixture onto a C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired aryl [¹⁸F]fluorosulfate product with an appropriate organic solvent (e.g., ethanol or acetonitrile).
-
Analyze the radiochemical yield and purity by radio-HPLC.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorosulfates
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of aryl fluorosulfates with boronic acids.[8]
Materials:
-
Aryl fluorosulfate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vial, add the aryl fluorosulfate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (nitrogen or argon) three times.
-
Add degassed toluene and water to the reaction vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: General workflow for the synthesis and application of aryl fluorosulfates.
Caption: Logical workflow for using this compound probes in chemical biology.
References
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorosulfate as a Latent Sulfate in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyl Fluorosulfate in Covalent Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of phenyl fluorosulfate (PFS) and its derivatives in covalent protein cross-linking studies. This technique is a powerful tool for capturing protein-protein interactions (PPIs), elucidating protein complex architecture, and developing covalent biologic drugs.
Introduction
This compound (PFS) and related aryl fluorosulfates are electrophilic probes that can form covalent bonds with several nucleophilic amino acid residues in proteins. This reactivity, based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has emerged as a valuable tool in chemical biology and drug discovery.[1][2] Unlike traditional cross-linking agents that often target highly abundant and reactive residues like cysteine, PFS exhibits context-dependent reactivity, primarily with tyrosine, lysine, serine, and histidine residues within specific protein microenvironments.[1][3] This proximity-enabled reactivity makes PFS an excellent tool for identifying near-neighbor interactions in protein complexes and for developing highly specific covalent inhibitors.
The genetic encoding of fluorosulfate-L-tyrosine (FSY) allows for the site-specific incorporation of this reactive group into proteins in both E. coli and mammalian cells, enabling in vivo cross-linking studies to map protein interaction networks within a cellular context.[1][3]
Principle of the Method
The core of this technology lies in the SuFEx reaction, where the fluorosulfate group (-OSO₂F) reacts with nucleophilic side chains of amino acids. The reactivity of the sulfur-fluorine bond is activated by the protein's local microenvironment, particularly through hydrogen bonding and the presence of basic residues that can enhance the nucleophilicity of the attacking amino acid.[1][3] This proximity-dependent activation minimizes off-target reactions, leading to highly specific cross-linking between interacting proteins or within a single protein. The resulting sulfated ether or amine linkage is stable, allowing for the identification of cross-linked peptides by mass spectrometry.
Key Applications
-
Mapping Protein-Protein Interactions: Identify direct interaction partners and map the interfaces of protein complexes.
-
Structural Biology: Provide distance constraints for computational modeling of protein and protein complex structures.
-
Drug Discovery: Develop covalent inhibitors that target specific amino acid residues in protein binding pockets.[1] This "inverse drug discovery" approach allows for the identification of new drug targets.[1][3]
-
Chemoproteomics: Profile the reactivity of specific residues across the proteome to identify new functional sites.[1]
Experimental Protocols
General Workflow for Chemical Cross-Linking with PFS Derivatives
The following diagram outlines the general workflow for a typical protein cross-linking experiment using a PFS-containing cross-linking agent.
Caption: General experimental workflow for protein cross-linking using PFS.
Protocol for In Vitro Cross-Linking of Two Purified Proteins
This protocol describes a starting point for cross-linking two purified proteins, Protein A and Protein B, using a generic bifunctional PFS cross-linker.
Materials:
-
Purified Protein A and Protein B
-
Bifunctional PFS cross-linker (e.g., NHS-PEG-PFS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or HEPES buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE materials
-
Mass spectrometry-grade trypsin
-
Solvents for LC-MS analysis (e.g., acetonitrile, formic acid)
Procedure:
-
Protein Preparation:
-
Prepare a mixture of Protein A and Protein B in the reaction buffer at a desired molar ratio (e.g., 1:1). The final protein concentration should typically be in the low micromolar range (1-10 µM) to favor specific interactions.
-
-
Cross-linker Preparation:
-
Prepare a fresh stock solution of the PFS cross-linker in a dry organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
-
Cross-linking Reaction:
-
Add the PFS cross-linker stock solution to the protein mixture to achieve a final concentration in the range of 100-500 µM. The optimal cross-linker concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any excess NHS ester on the cross-linker.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the cross-linked Protein A-Protein B complex.
-
-
Sample Preparation for Mass Spectrometry:
-
Excise the cross-linked protein band from the gel or use an in-solution digestion protocol.
-
Perform reduction with DTT and alkylation with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Extract the peptides for LC-MS/MS analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use specialized software (e.g., pLink, MeroX, Kojak) to identify the cross-linked peptides from the MS/MS spectra.
-
Protocol for In Vivo Cross-Linking using Genetically Encoded Fluorosulfate-L-tyrosine (FSY)
This protocol outlines the general steps for incorporating FSY into a protein of interest in cells and inducing cross-linking to its interaction partners.
Materials:
-
Plasmids for the expression of the FSY tRNA synthetase/tRNA pair and the protein of interest with an amber stop codon (TAG) at the desired position.
-
E. coli or mammalian cell line suitable for unnatural amino acid incorporation.
-
Cell culture media.
-
FSY.
-
Lysis buffer.
-
Affinity purification reagents (e.g., Ni-NTA agarose for His-tagged proteins).
Procedure:
-
Cell Culture and Protein Expression:
-
Co-transform the cells with the plasmids for the FSY synthetase/tRNA and the target protein.
-
Grow the cells in minimal media supplemented with FSY (typically 1 mM).
-
Induce protein expression according to the specific expression system.
-
-
Cross-linking:
-
Cross-linking occurs in vivo as the FSY-containing protein is expressed and interacts with its binding partners.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Purify the bait protein and its cross-linked partners using an appropriate affinity tag.
-
-
Analysis:
-
Analyze the purified protein complexes by SDS-PAGE to visualize cross-linked products.
-
Proceed with in-gel or in-solution digestion and mass spectrometry analysis as described in the in vitro protocol to identify the cross-linked proteins and the specific sites of interaction.
-
Data Presentation
Quantitative Data Summary
| Parameter | Value/Range | Reference/Notes |
| Target Residues | Tyrosine, Lysine, Histidine, Serine | Reactivity is context-dependent.[1] |
| Optimal pH | 7.4 - 8.5 | Weakly basic conditions can enhance reactivity.[4] |
| Typical Cross-linker Concentration | 100 - 500 µM | For in vitro experiments with purified proteins. |
| FSY Concentration in Media | 1 mM | For in vivo incorporation. |
| Reaction Time | 30 - 60 minutes | For in vitro reactions at room temperature or 37°C. |
Visualizations
Reaction Mechanism of this compound with Tyrosine
Caption: Reaction of this compound with a tyrosine residue.
Signaling Pathway Investigation Workflow
Caption: Workflow for studying signaling pathways using FSY.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking observed | - Inactive cross-linker- Low protein concentration- No interaction between proteins- Steric hindrance | - Use fresh cross-linker stock- Increase protein concentrations- Confirm interaction by another method (e.g., co-IP)- Redesign bait protein with FSY at a different location |
| Excessive non-specific cross-linking | - Cross-linker concentration too high- Reaction time too long | - Titrate down the cross-linker concentration- Reduce the incubation time |
| Difficulty identifying cross-linked peptides | - Low abundance of cross-linked species- Inefficient fragmentation | - Enrich for cross-linked peptides (e.g., SEC)- Use a combination of fragmentation methods (CID, ETD) |
| Low FSY incorporation in cells | - FSY toxicity- Inefficient synthetase/tRNA pair | - Titrate FSY concentration- Use an optimized synthetase/tRNA pair for the specific cell type |
These application notes and protocols provide a comprehensive guide for utilizing this compound chemistry in covalent protein cross-linking experiments. For more specific applications, further optimization of the described protocols may be necessary.
References
- 1. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using Phenyl Fluorosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern chemical biology and drug development, enabling the precise installation of functional groups, such as fluorophores, drug molecules, and affinity tags, onto a protein of interest. Phenyl fluorosulfate and its derivatives have emerged as powerful reagents for this purpose, offering a unique reactivity profile for the modification of specific amino acid residues. This is achieved through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a highly efficient and selective "click chemistry" reaction.
Aryl fluorosulfates exhibit a remarkable specificity for tyrosine residues, with reactivity also observed for lysine, histidine, and serine residues, often dictated by the local microenvironment within the protein structure.[1][2][3] This context-dependent reactivity allows for the selective labeling of proteins, even in complex biological systems. The stability of the fluorosulfate group under physiological conditions, coupled with its ability to be activated for SuFEx under mild conditions, makes it an ideal tool for a range of applications, from in vitro bioconjugation to in vivo protein cross-linking.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound chemistry for site-specific protein modification, including detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Data Presentation
Table 1: Reaction Conditions for this compound-Based Protein Modification
| Protein Target | This compound Reagent | Amino Acid Target | Reaction Conditions | Yield/Efficiency | Reference |
| Green Fluorescent Protein (GFP) | Fluorosulfate-l-tyrosine (FSY) | Lysine, Histidine, Tyrosine | In vivo (E. coli), 37°C | High efficiency of cross-linking | [5] |
| Thioredoxin (Trx) | Fluorosulfate-l-tyrosine (FSY) | Tyrosine | In vivo (E. coli), 37°C | Efficient intermolecular cross-linking | [1] |
| Ubiquitin | Lactose-tethered arylfluorosulfate | Lysine | pH 8.0, room temperature | Up to three lactose moieties introduced | |
| l-asparaginase II | Lactose-tethered arylfluorosulfate | Lysine | pH 8.0, room temperature | Up to four lactose moieties introduced | |
| Calmodulin (CaM) | Fluorosulfate-l-tyrosine (FSY) | Tyrosine | In vivo (E. coli), 37°C | Efficient intramolecular cross-linking | [1] |
| Human Serum Albumin (HSA) | Sulfur(VI)-fluoride fragment (300 µM) | Multiple nucleophilic residues | 24 hours | Significant modification observed by MS | [2] |
Table 2: Quantitative Analysis of SuFEx Reaction for Bioconjugation
| Reactants | Base/Catalyst | Solvent | Time | Temperature | Conversion/Yield | Reference |
| p-cresol and phenyl fosylate | Tetramethylguanidine (TMG) | DMSO | Not specified | Not specified | Quantitative conversion | |
| TAT 47–57 peptide and Rho-Fs | Tetramethylguanidine (TMG) | DMSO | Not specified | Not specified | Complete conversion | |
| Phenol and Sulfuryl Fluoride (SO2F2) | Triethylamine | Acetonitrile | Not specified | Room Temperature | High yield | |
| Tyrosine-containing peptide and Aryl Fluorosulfate | Tetramethylguanidine (TMG) | Aqueous Buffer (pH 8-9) | 1-4 hours | 37°C | >90% | |
| Lysine-containing peptide and Aryl Fluorosulfate | None (proximity-induced) | Aqueous Buffer (pH 7.4) | 4-24 hours | 37°C | >95% |
Experimental Protocols
Protocol 1: General Site-Specific Labeling of a Purified Protein with a this compound Reagent
This protocol describes a general method for labeling a purified protein with a this compound-containing probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris) at a concentration of 1-10 mg/mL.
-
This compound labeling reagent (e.g., with a fluorescent dye or biotin) dissolved in a compatible organic solvent (e.g., DMSO, DMF).
-
Reaction buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0-9.0.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis membrane for removal of excess reagent.
Procedure:
-
Protein Preparation: Ensure the purified protein is in a buffer free of primary amines (e.g., Tris) if lysine modification is not desired. The optimal pH for the reaction is typically between 8.0 and 9.0 to facilitate the deprotonation of tyrosine and lysine residues.
-
Reagent Preparation: Prepare a stock solution of the this compound reagent in an organic solvent such as DMSO at a concentration of 10-100 mM.
-
Labeling Reaction: a. Add the this compound reagent stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold of the reagent over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation. b. If desired, add tetramethylguanidine (TMG) to a final concentration of 10-50 mM to catalyze the reaction, particularly for tyrosine modification. c. Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing. The optimal reaction time should be determined empirically for each protein and reagent.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Confirm the successful labeling of the protein using appropriate analytical techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used), mass spectrometry to determine the degree of labeling, or a functional assay to assess the impact of the modification on protein activity.
Protocol 2: Incorporation of Fluorosulfate-l-tyrosine (FSY) into Proteins in E. coli for In Vivo Cross-linking
This protocol outlines the procedure for genetically encoding the unnatural amino acid fluorosulfate-l-tyrosine (FSY) into a protein of interest in E. coli for subsequent in vivo cross-linking studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired modification site.
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for FSY incorporation.
-
Fluorosulfate-l-tyrosine (FSY).
-
LB medium and appropriate antibiotics.
-
IPTG for induction of protein expression.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-FSY plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Expression: a. Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C. b. The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Add FSY to a final concentration of 1 mM. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. e. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of FSY.
-
In Vivo Cross-linking: The expressed protein containing FSY will be able to cross-link with proximal tyrosine, lysine, or histidine residues on interacting proteins directly within the living cells.
-
Cell Lysis and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells using a standard protocol (e.g., sonication, French press). c. Analyze the cell lysate by SDS-PAGE and Western blotting to detect the cross-linked protein complexes. A higher molecular weight band corresponding to the cross-linked product should be observed.
-
Purification and Characterization (Optional): The cross-linked protein complex can be purified using affinity chromatography (if a tag is present on one of the proteins) for further characterization by mass spectrometry to identify the cross-linked residues.
Visualizations
Caption: this compound reacts with a tyrosine residue via SuFEx.
Caption: Workflow for labeling a purified protein with a this compound reagent.
Caption: Workflow for in vivo protein cross-linking using genetically encoded FSY.
References
- 1. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Phenyl Fluorosulfate: A Versatile Hub for Click Chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenyl fluorosulfate (PhOSO₂F) has emerged as a powerful and versatile building block in the realm of click chemistry, particularly through its central role in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1][2][3] Its unique reactivity profile—displaying remarkable stability under many physiological conditions yet undergoing selective, high-yield reactions under specific stimuli—has positioned it as an invaluable tool in drug discovery, chemical biology, and radiochemistry.[2][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in these cutting-edge chemical transformations.
Introduction to this compound and SuFEx Chemistry
The SuFEx reaction, a cornerstone of the "click chemistry" philosophy developed by Nobel laureate K. Barry Sharpless, involves the exchange of a fluoride ion at a sulfur(VI) center.[1][3] Aryl fluorosulfates, such as this compound, are key players in this chemistry. They are more stable than their sulfonyl fluoride counterparts and exhibit "templated reactivity," meaning their reactivity is significantly enhanced in the presence of a specific binding partner, such as an enzyme active site.[5] This property makes them ideal for creating highly selective covalent inhibitors and chemical probes.[2][5]
The SuFEx reaction of this compound with a nucleophile, such as a fluoride ion, proceeds through a low-energy pentacoordinated intermediate, facilitating rapid and efficient exchange.[1][4] This has been particularly exploited in the field of positron emission tomography (PET) for the ultrafast radiolabeling of biomolecules with fluorine-18 ([¹⁸F]).[1][6]
Applications in Drug Discovery and Chemical Biology
The unique characteristics of the fluorosulfate group make it a valuable addition to drug candidates and chemical probes:
-
Enhanced Binding Affinity: Replacing a phenol group with a fluorosulfate can lead to tighter binding to target proteins.[3]
-
Improved Metabolic Stability: The fluorosulfate moiety is often less susceptible to metabolic modification within cells compared to phenols.[3]
-
Covalent Probe Development: Aryl fluorosulfates can react selectively with nucleophilic amino acid residues like tyrosine, serine, and lysine in protein binding sites, enabling the development of covalent inhibitors and activity-based probes.[2][5]
-
High-Throughput Screening: The development of liquid-phase SuFEx reactions allows for the rapid modification of compound libraries in high-throughput screening formats.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the SuFEx reaction of this compound.
Table 1: Kinetic Data for the SuFEx Reaction between this compound and Tetrabutylammonium Bifluoride [4]
| Parameter | Value | Conditions |
| Pseudo-first-order rate constant (k_obs) | 0.16 s⁻¹ | This compound (0.02 mol L⁻¹), Tetrabutylammonium bifluoride (0.2 mol L⁻¹), MeCN-d₃, 298 K |
| Second-order rate constant (k₂₉₈ₖ) | 0.43 L mol⁻¹ s⁻¹ | This compound (0.02 mol L⁻¹), Tetrabutylammonium bifluoride (0.2 mol L⁻¹), MeCN-d₃, 298 K |
| Activation Enthalpy (ΔH‡calc) | 11.3 kcal mol⁻¹ | This compound and Tetrabutylammonium bifluoride in MeCN-d₃ |
| Gibbs Energy of Activation (ΔG‡) | 10.5 kcal mol⁻¹ | DFT calculation for the exchange between this compound and anionic fluoride in acetonitrile |
Table 2: Radiochemical Yields for [¹⁸F]SuFEx Reactions with Various Aryl Fluorosulfates [1][6]
| Precursor | Radiochemical Yield (RCY) |
| 3-Ethynylthis compound | 99.3 ± 0.6% |
| A range of 25 diverse aryl fluorosulfates | 83–100% (median 98%) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound from Phenol
This protocol describes the synthesis of this compound from phenol using sulfuryl fluoride gas, a common method for preparing aryl fluorosulfates.[2][5]
Materials:
-
Phenol
-
Sulfuryl fluoride (SO₂F₂) gas
-
A suitable base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk flask or a pressure-rated reaction vessel
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of phenol in the chosen anhydrous solvent, add the base (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully introduce sulfuryl fluoride gas into the reaction vessel. Caution: Sulfuryl fluoride is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: [¹⁸F]Radiolabeling of an Aryl Fluorosulfate via SuFEx
This protocol outlines the general procedure for the rapid, automated radiosynthesis of aryl [¹⁸F]fluorosulfates.[1][4]
Materials:
-
Aryl fluorosulfate precursor (e.g., 3-ethynylthis compound)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
[2.2.2]-Kryptand (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Automated radiosynthesis module
-
C18 cartridge for purification
Procedure:
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel of the automated synthesizer.
-
Dissolve the aryl fluorosulfate precursor (e.g., 0.1 mg, 0.5 µmol) in MeCN (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex at room temperature.
-
Allow the reaction to proceed for a short duration (e.g., 30 seconds).
-
The reaction mixture is then passed through a C18 cartridge to separate the desired [¹⁸F]aryl fluorosulfate from unreacted [¹⁸F]fluoride and other impurities.
-
Elute the final product from the cartridge with a suitable solvent.
Visualizations
Caption: Mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
Caption: Workflow for the automated [¹⁸F]-radiolabeling of aryl fluorosulfates.
Caption: Key applications of this compound in SuFEx click chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buy this compound | 330-00-7 [smolecule.com]
- 3. 'Click chemistry' reactions may boost cancer-fighting drug potency - ecancer [ecancer.org]
- 4. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Targeting Tyrosine and Lysine Residues in Proteins with Phenyl Fluorosulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing phenyl fluorosulfate (PFS) and related aryl fluorosulfates as versatile tools for covalently modifying tyrosine and lysine residues in proteins. This technology has significant applications in chemical biology, drug discovery, and proteomics.
Introduction
This compound (PFS) is an electrophilic probe that participates in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. This allows for the formation of stable, covalent bonds with nucleophilic amino acid residues within proteins. While several residues, including serine and histidine, can be targeted, PFS demonstrates a notable reactivity towards tyrosine and lysine. The unique characteristic of this interaction is its "context-dependent" nature, where the surrounding microenvironment of the amino acid residue within the protein's three-dimensional structure plays a crucial role in modulating reactivity. This feature enables a degree of selectivity that is highly valuable for developing targeted covalent inhibitors and chemical probes for studying protein function.
Principle of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The core of PFS's reactivity lies in the SuFEx mechanism. The sulfur atom in the fluorosulfate group is highly electrophilic and can be attacked by nucleophilic side chains of amino acids. In the case of tyrosine, the hydroxyl group of the phenol side chain acts as the nucleophile. For lysine, the primary amine of the side chain initiates the attack. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated or sulfamoylated protein adduct, respectively. The reaction is often facilitated by nearby basic residues that can deprotonate the attacking nucleophile, thereby increasing its reactivity.
Data Presentation: Reactivity and Selectivity of this compound
The following tables summarize the key characteristics of PFS reactivity with tyrosine and lysine residues. It is important to note that the reactivity is highly dependent on the specific protein and the local environment of the target residue.
Table 1: General Reactivity of this compound with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | General Reactivity with PFS | Factors Favoring Reaction |
| Tyrosine | Phenolic hydroxyl (-OH) | High | Proximity to basic residues, solvent accessibility |
| Lysine | Epsilon-amino (-NH2) | Moderate to High | Proximity to basic residues, lower pKa of the amine |
| Serine | Hydroxyl (-OH) | Moderate | Activated by specific protein microenvironments |
| Histidine | Imidazole ring | Moderate | Dependent on the protonation state of the imidazole |
| Cysteine | Thiol (-SH) | Low | Generally less reactive compared to other electrophiles targeting cysteine |
Table 2: Comparison of this compound (PFS) vs. Phenyl Sulfonyl Fluoride (SF)
| Feature | This compound (PFS / OSF) | Phenyl Sulfonyl Fluoride (SF) |
| Intrinsic Reactivity | Less reactive | More reactive |
| Amino Acid Preference | Primarily targets tyrosine and histidine with minimal lysine reactivity in some studies. | Modifies both tyrosine and lysine, with a slight preference for tyrosine (~60%). |
| Aqueous Stability | High | Moderate |
| "Off-target" Reactivity | Low | Higher |
| Suitability for in vivo use | More suitable due to higher stability and lower off-target reactivity. | Less suitable for in vivo applications |
Experimental Protocols
Here are detailed protocols for key experiments involving the use of this compound probes.
Protocol 1: General Protein Labeling with a this compound Probe
This protocol describes a general procedure for labeling a purified protein with a PFS-containing probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound probe (e.g., with a reporter tag like biotin or a fluorophore) dissolved in DMSO
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Appropriate imaging system for detecting the reporter tag (e.g., Western blot apparatus or fluorescence scanner)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-10 µM in the reaction buffer.
-
Probe Addition: Add the this compound probe from a DMSO stock solution to the protein solution. The final concentration of the probe should typically be in a 10-100 fold molar excess to the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may vary depending on the protein and the probe, and may require optimization.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining unbound probe.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction mixture, heat at 95°C for 5 minutes, and then load onto an SDS-PAGE gel.
-
Detection: After electrophoresis, visualize the labeled protein using the appropriate method for the reporter tag. For biotinylated probes, perform a Western blot and detect with streptavidin-HRP. For fluorescent probes, use a fluorescence gel scanner.
Protocol 2: Chemoproteomic Profiling of this compound Probe Targets in Cell Lysate
This protocol outlines a workflow for identifying the protein targets of a PFS probe in a complex biological sample like a cell lysate.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound probe with an alkyne handle
-
Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Mass spectrometry reagents and equipment
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
Probe Labeling: Treat the cell lysate (e.g., 1 mg/mL total protein) with the alkyne-functionalized PFS probe (e.g., 10-100 µM) for 1-2 hours at 37°C.
-
Click Chemistry: To conjugate a reporter tag, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Add biotin-azide, copper(II) sulfate, and a reducing agent to the labeled lysate and incubate for 1 hour at room temperature.
-
Affinity Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured proteins from the beads using an elution buffer. The eluted proteins can then be prepared for mass spectrometry analysis by in-gel or in-solution digestion with trypsin.
-
Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the PFS probe.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound probes.
Caption: Mechanism of protein modification by this compound.
Caption: Workflow for identifying protein targets of PFS probes.
Caption: Development of targeted covalent inhibitors using PFS.
Application Notes and Protocols for Inverse Drug Discovery Using Phenyl Fluorosulfate Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the application of phenyl fluorosulfate probes in an inverse drug discovery approach. This powerful chemoproteomic strategy allows for the identification of novel protein targets for small molecule ligands, thereby expanding the landscape of the druggable proteome.
Introduction
Inverse drug discovery is a target identification strategy that begins with a small molecule of interest and aims to identify its biological targets. This compound (PFS) probes have emerged as highly effective tools for this approach due to their unique reactivity profile. The fluorosulfate group is a latent electrophile that remains relatively inert in the cellular milieu until it is specifically activated by binding to a protein, leading to the formation of a stable covalent bond. This context-dependent reactivity allows for the selective labeling of proteins, often at less-explored nucleophilic residues such as tyrosine, lysine, serine, and histidine.
The core of this methodology involves designing and synthesizing a library of small molecules functionalized with a this compound warhead and a bioorthogonal handle, such as an alkyne or an azide, for subsequent enrichment and identification. These probes are incubated with complex biological samples like cell lysates or even in living cells. Proteins that are covalently modified by the probes are then enriched, typically using click chemistry to attach an affinity tag (e.g., biotin), followed by mass spectrometry-based proteomic analysis to identify the protein targets.
Key Advantages of this compound Probes:
-
Context-Dependent Reactivity: Minimizes off-target labeling and reduces the risk of toxicity associated with highly reactive electrophiles.
-
Broad Nucleophile Targeting: Enables the discovery of ligands for proteins that may not be druggable through traditional approaches targeting cysteine residues.
-
Versatility: The modular synthesis of PFS probes allows for the exploration of diverse chemical scaffolds.
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing this compound probes for inhibitor discovery and target identification.
Table 1: Potency of Inhibitors Discovered Using this compound Probes
| Probe/Compound | Target Protein | Cell Line | IC50 Value | Reference |
| FS-p1 | DcpS | - | 400 nM | |
| Fulvestrant Fluorosulfate | Estrogen Receptor | MCF-7 | More potent than Fulvestrant | |
| Combretastatin A4 Fluorosulfate | - | HT-29 | 70-fold more potent than Combretastatin A4 | |
| BOSo (ortho-substituted fluorosulfate derivative) | - | MCF-7 | Significant cytotoxicity |
Table 2: Identified Protein Targets of this compound Probes
| Probe | Identified Protein Target(s) | Amino Acid Residue Labeled | Biological Context/Disease Relevance | Reference |
| Biaryl-FS-Probe | Cellular retinoic acid binding protein 2 (CRABP2) | Tyrosine | - | |
| FS-Probe1 | HSDL2 | Tyrosine, Lysine | Glioma Target | |
| TTR-mFS-Probe | Transthyretin (TTR) | Lysine 15 | Amyloid Diseases | |
| Probe 1 (Quinolinic acid-based) | Glutathione S-transferase Omega-1 (GSTO1) | - | Drug Resistance in Cancer |
Experimental Protocols
Protocol 1: General Workflow for Inverse Drug Discovery
This protocol outlines the overarching steps from probe treatment to target identification.
Diagram: Inverse Drug Discovery Workflow
Caption: A generalized workflow for identifying protein targets using this compound probes.
Methodology:
-
Probe Synthesis: Synthesize a this compound probe containing a terminal alkyne for subsequent click chemistry. The synthesis is often achieved via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry from the corresponding phenolic precursor.
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL.
-
Add the this compound probe to the lysate at a final concentration of 1-10 µM.
-
Incubate for 1-4 hours at room temperature or 37°C with gentle agitation.
-
-
Click Chemistry:
-
To the probe-treated lysate, add the click chemistry reagents: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1 hour at room temperature to allow for the capture of biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer (e.g., containing 1% SDS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database to identify the proteins.
-
Use quantitative proteomics software to compare the abundance of identified proteins between the probe-treated and control samples to identify specific targets.
-
Protocol 2: In-Situ Synthesis and Screening of this compound Probes in a 96-Well Plate Format
This protocol is adapted for higher-throughput synthesis and screening of a library of probes.
Methodology:
-
Plate Preparation: In a 96-well plate, dispense solutions of various phenolic precursors in a suitable solvent (e.g., acetonitrile).
-
In-Situ SuFEx Reaction:
-
Prepare a solution of sulfuryl fluoride (SO2F2) in acetonitrile. Caution: SO2F2 is a toxic gas and should be handled in a well-ventilated fume hood.
-
Add the SO2F2 solution and a base (e.g., triethylamine) to each well containing the phenolic precursors.
-
Seal the plate and allow the reaction to proceed at room temperature to form the corresponding this compound probes.
-
-
Direct Biological Screening:
-
The crude reaction mixtures containing the newly synthesized probes can be directly diluted and added to cell-based or biochemical assays for screening.
-
For example, in a cell viability assay, the probe solutions are added to cultured cells in a separate 96-well plate.
-
After a defined incubation period, cell viability is assessed using a standard method (e.g., MTT or CellTiter-Glo assay).
-
-
Hit Validation:
-
Hits from the initial screen are then synthesized on a larger scale and purified for further characterization and target identification as described in Protocol 1.
-
Signaling Pathway Elucidation
This compound probes can be powerful tools to identify key nodes in signaling pathways, particularly those involving kinases and other enzymes that are often dysregulated in disease.
Diagram: Elucidation of a Kinase Signaling Pathway
Caption: A model of how a PFS probe can identify and inhibit a key kinase in a signaling cascade.
By using a library of PFS probes in a phenotypic screen (e.g., for cell proliferation), a hit compound that inhibits the phenotype can be identified. The target of this hit can then be elucidated using the inverse drug discovery workflow. If the identified target is a kinase within a known signaling pathway, this provides a novel point of intervention for modulating that pathway. This approach is particularly valuable for identifying allosteric inhibitors or targeting kinases that have been difficult to drug with traditional ATP-competitive inhibitors.
Application Notes and Protocols for Genetically Encoding Fluorosulfate-l-tyrosine (FSY)
Audience: Researchers, scientists, and drug development professionals.
Application Notes: Leveraging FSY for Covalent Biologics and Drug Discovery
Fluorosulfate-l-tyrosine (FSY) is a non-canonical amino acid (ncAA) that can be genetically encoded into proteins in both prokaryotic and eukaryotic systems.[1][2] Its key feature is the fluorosulfate group, which serves as a latent bioreactive warhead.[3] This group is exceptionally biocompatible and generally unreactive under physiological conditions, showing no obvious toxicity in E. coli or mammalian cells.[1][2] However, when brought into close proximity with nucleophilic residues—specifically lysine (Lys), histidine (His), or tyrosine (Tyr)—on an interacting protein, it undergoes a highly efficient and specific Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[1][2][3] This proximity-enabled reactivity results in the formation of a stable, covalent bond between the two proteins.[1][2]
This technology opens up powerful avenues in protein engineering and drug discovery.[2][4] By replacing a specific amino acid in a protein binder (e.g., a nanobody or affibody) with FSY, one can convert a non-covalent interaction into an irreversible, covalent linkage.[5][6] This has profound implications for the development of highly potent and durable biotherapeutics. Furthermore, FSY-mediated cross-linking is an invaluable tool for capturing and identifying transient or weak protein-protein interactions within the cellular environment, significantly advancing the study of complex biological networks.[5]
Key Applications:
-
Development of Covalent Biologics: Engineering antibodies, nanobodies, and other protein binders to irreversibly bind to their targets, such as cell surface receptors like EGFR and HER2, for therapeutic or diagnostic purposes.[5][6]
-
Capturing Protein-Protein Interactions: Using FSY as a genetically encoded chemical cross-linker to trap interacting proteins in vivo for subsequent identification by mass spectrometry.[1][5]
-
Enzyme-Substrate Trapping: Capturing elusive enzyme-substrate interactions directly in living cells to elucidate biological pathways.[5]
-
Protein Stapling and Bridging: Creating intramolecular covalent bridges to stabilize protein structures, enhance thermal resistance, and modulate function.[7]
FSY and its analogs, such as FSK (fluorosulfonyloxybenzoyl-L-lysine) and mFSY (meta-fluorosulfate-L-tyrosine), provide a versatile toolkit for creating covalent linkages.[5][6] While FSY has a rigid side chain, derivatives like FSK offer longer, more flexible linkers, enabling the targeting of residues that are inaccessible to FSY.[7][5] This expands the range of protein sites that can be covalently targeted.[5]
Quantitative Data
The efficiency of FSY incorporation and subsequent SuFEx reaction are critical parameters for experimental design. The following tables summarize key quantitative data reported in the literature.
Table 1: FSY Incorporation Efficiency in Host Systems
| Host System | Protein | Yield / Efficiency | Notes |
|---|---|---|---|
| E. coli | Zspa Affibody (Afb-36FSY) | 1.6 mg/L | Achieved with an evolved tRNAPyl/FSYRS pair.[1] |
| Mammalian (HeLa) | EGFP-182TAG | 76% of AzF incorporation | FSY incorporation measured by FACS analysis.[1] |
| Mammalian (HEK293T) | PCNA-165TAG | 41% of AzF incorporation | Full-length protein production confirmed by Western blot.[1] |
Table 2: SuFEx Reaction Parameters and Efficiency
| FSY-Containing Protein | Target Protein | Target Residue | Cross-linking Efficiency | Reaction Conditions |
|---|---|---|---|---|
| Afb-FSY | Z protein | Lysine | 59% | Proximity-enabled reaction.[8] |
| Afb-FSY | Z protein | Histidine | 53% | Proximity-enabled reaction.[8] |
| Afb-FSY | Z protein | Tyrosine | 35% | Proximity-enabled reaction.[8] |
| MBP-Z(24FSY) | Afb-7K, 7H, 7Y | Lys, His, Tyr | Time-dependent | 6 μM MBP-Z(24FSY) with 192 μM Afb in PBS (pH 7.4) at 37 °C.[9] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Fluorosulfate-L-tyrosine (FSY)
This protocol is based on the SO₂F₂/borax method.[2][10]
Materials:
-
L-Tyrosine
-
Borax (Sodium tetraborate decahydrate)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Hydrochloric acid (HCl)
-
Deionized water
-
Two-neck round-bottom flask (2 L)
-
Gas inlet tube
-
Stir plate and stir bar
-
Ice bath
-
pH meter
Procedure:
-
Prepare a 2 L two-neck round-bottom flask with a large magnetic stir bar.
-
In the flask, dissolve 10.0 g of L-Tyrosine and 63.3 g of borax in 1 L of deionized water.
-
Cool the flask in an ice bath to maintain a low temperature during the reaction.
-
While stirring vigorously, bubble SO₂F₂ gas through the solution via a gas inlet tube.
-
Monitor the pH of the solution continuously. Stop the addition of SO₂F₂ gas when the pH drops to approximately 8.5.
-
Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.
-
Slowly acidify the reaction mixture to pH 1.0 by adding 6 M HCl. A white precipitate will form.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with a small amount of ice-cold water.
-
Dry the solid under vacuum to yield FSY hydrochloride salt as a white solid. The reported yield is approximately 88%.[2]
Protocol 2: Site-Specific Incorporation of FSY in E. coli
This protocol utilizes an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUAPyl pair.
Materials:
-
E. coli strain (e.g., DH10B) competent cells.
-
Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site (e.g., pET-TargetProtein-TAG).
-
Plasmid encoding the orthogonal FSY-specific synthetase and tRNA (e.g., pEVOL-FSYRS).
-
FSY hydrochloride salt.
-
LB medium and Terrific Broth (TB).
-
Appropriate antibiotics (e.g., ampicillin, chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA agarose resin for His-tagged protein purification.
Procedure:
-
Co-transform the E. coli host strain with the target protein plasmid and the pEVOL-FSYRS plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate 1 L of TB medium supplemented with antibiotics. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches ~0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to shake for 18-20 hours.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation (e.g., 18,000 x g for 30 min at 4°C).
-
Purify the FSY-containing protein from the supernatant using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.
-
Verify protein expression and FSY incorporation via SDS-PAGE and ESI-TOF mass spectrometry.[1]
Protocol 3: Site-Specific Incorporation of FSY in Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa).
-
Plasmid encoding the target protein with a C-terminal His-tag and an in-frame TAG codon at the desired site (e.g., pcDNA-TargetProtein-TAG-His).
-
Plasmid encoding the FSYRS/tRNACUAPyl pair for mammalian expression.
-
FSY hydrochloride salt.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Phosphate-buffered saline (PBS).
-
RIPA buffer for cell lysis.
-
Anti-His antibody for Western blotting.
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a 1 M stock solution of FSY in water and sterilize by filtration.
-
On the day of transfection, replace the medium with fresh complete medium containing 1 mM FSY.
-
Co-transfect the cells with the target protein plasmid and the FSYRS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
As a negative control, transfect a separate well without adding FSY to the medium.
-
Incubate the cells for 48 hours at 37°C in a CO₂ incubator.
-
Harvest the cells by washing with PBS and then lysing with RIPA buffer.
-
Clarify the lysate by centrifugation.
-
Analyze the supernatant by SDS-PAGE followed by Western blotting using an anti-His antibody to detect the expression of the full-length FSY-containing protein.[1] Expression will only be observed in the presence of FSY.
Protocol 4: In Vitro SuFEx Cross-Linking Assay
Materials:
-
Purified FSY-containing protein ("bait").
-
Purified target protein ("prey").
-
Reaction buffer: PBS, pH 7.4.
-
SDS-PAGE loading buffer.
-
Incubator or water bath at 37°C.
Procedure:
-
In a microcentrifuge tube, combine the bait protein (e.g., 6 µM final concentration) and the prey protein (e.g., 10-200 µM final concentration) in reaction buffer.[9]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction.
-
Immediately quench the reaction by mixing the aliquot with SDS-PAGE loading buffer.
-
Analyze all time-point samples by SDS-PAGE.
-
Visualize the formation of a new, higher molecular weight band corresponding to the covalently cross-linked bait-prey complex. The intensity of this band should increase over time.
Mandatory Visualizations
Caption: Experimental workflow for the genetic incorporation of FSY into a target protein.
Caption: Mechanism of proximity-enabled SuFEx reaction between FSY and a target residue.
Caption: Workflow for developing covalent protein therapeutics using FSY technology.
References
- 1. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. librarysearch.abertay.ac.uk [librarysearch.abertay.ac.uk]
- 5. A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encoding latent SuFEx reactive meta-fluorosulfate tyrosine to expand covalent bonding of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 10. WO2019173760A1 - Bioreactive compositions and methods of use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing Phenyl fluorosulfate reaction conditions for protein labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Phenyl fluorosulfate (PFS) reaction conditions for protein labeling. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient labeling experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during protein labeling experiments with this compound and provides practical solutions in a question-and-answer format.
Q1: Why is my protein labeling efficiency with PFS very low or non-existent?
A1: Low labeling efficiency is a common challenge and can be attributed to several factors:
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Suboptimal pH: The reactivity of target nucleophilic residues (tyrosine, lysine, serine, histidine) is highly pH-dependent. The efficiency of labeling generally increases with a higher pH.[1] If you are observing low efficiency, consider gradually increasing the pH of your reaction buffer.
-
Insufficient Incubation Time: PFS reactions can be slow, sometimes requiring hours to reach completion.[1][2] If you are incubating for a short period, try extending the reaction time.
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Low Reagent Concentration: The concentration of both the PFS reagent and the protein can impact the reaction rate. While high concentrations can sometimes lead to non-specific labeling, very low concentrations may result in negligible labeling.
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Absence of an Activating Microenvironment: The reactivity of PFS is context-dependent.[3][4] Efficient labeling often requires the presence of basic amino acid residues (e.g., arginine, lysine, or histidine) in proximity to the target nucleophile. These residues can help to lower the pKa of the target residue, making it more reactive.[1][3] If your protein of interest lacks such a favorable microenvironment, labeling may be inefficient.
-
Steric Hindrance: The target residue may be located in a sterically hindered region of the protein, preventing the PFS reagent from accessing it.
Q2: I am observing significant non-specific labeling or labeling of multiple residues. How can I improve selectivity?
A2: While this compound is known for its higher selectivity compared to more reactive reagents like sulfonyl fluorides, non-specific labeling can still occur.[3] Here’s how to address it:
-
Optimize Reagent Concentration: Using a large excess of the PFS reagent can lead to off-target reactions. Try reducing the molar ratio of PFS to your protein.
-
Control Incubation Time: Extended incubation times, while sometimes necessary for desired labeling, can also increase the chance of non-specific modifications. Monitor the reaction over a time course to find the optimal balance between specific labeling and off-target reactions.
-
Buffer Composition: Ensure your reaction buffer is free of extraneous nucleophiles that could react with the PFS.
Q3: My protein precipitates during the labeling reaction. What can I do to prevent this?
A3: Protein precipitation can be caused by several factors, including the solvent used to dissolve the PFS reagent and changes in the protein's surface properties upon labeling.
-
Co-solvent Concentration: PFS is often dissolved in an organic co-solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO). High concentrations of these solvents can denature and precipitate proteins. Minimize the volume of the organic co-solvent added to the reaction mixture.
-
Protein Concentration: Very high protein concentrations can sometimes lead to aggregation and precipitation. Try performing the reaction at a lower protein concentration.
-
Buffer Additives: Consider including stabilizing additives in your reaction buffer, such as glycerol or non-ionic detergents, if they are compatible with your downstream applications.
Q4: How can I confirm that my protein is successfully labeled with PFS?
A4: The most common and definitive method for confirming covalent modification is mass spectrometry.
-
Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the addition of the phenyl sulfate group and the loss of a hydrogen atom from the amino acid side chain.
-
Peptide Mapping: To identify the specific site(s) of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The modified peptide will exhibit a characteristic mass shift.
Q5: What are the optimal storage conditions for this compound reagents?
A5: this compound and its derivatives are generally stable compounds. However, to ensure their reactivity, they should be stored in a cool, dry place, protected from moisture. For long-term storage, keeping them at -20°C is recommended.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for protein labeling with this compound, compiled from various sources. These values should be used as a starting point for optimization.
Table 1: Typical Reaction Conditions for PFS Protein Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.4 - 9.0 | Labeling efficiency generally increases with pH.[1] |
| Temperature | Room Temperature (20-25°C) | Reactions are typically carried out at ambient temperature. |
| Incubation Time | 1 - 48 hours | Reaction times can be long; monitor progress over a time course.[1] |
| PFS Concentration | 50 - 200 µM | Start with a moderate excess and optimize based on efficiency and specificity. |
| Protein Concentration | 1 - 10 µM | Dependent on the protein and the specific experiment. |
| Buffer | Phosphate-Buffered Saline (PBS) | Ensure the buffer is free of nucleophilic additives. |
Table 2: Target Amino Acid Residues for PFS Labeling
| Amino Acid | Nucleophilic Group | Key Considerations |
| Tyrosine | Phenolic hydroxyl | Reactivity is enhanced by nearby basic residues.[3] |
| Lysine | ε-amino | A common target for covalent modification.[1] |
| Serine | Hydroxyl | Can be targeted, especially in favorable microenvironments.[3] |
| Histidine | Imidazole | Another potential target due to its nucleophilicity. |
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment using this compound.
Protocol: Covalent Labeling of a Protein with this compound
1. Materials:
- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- This compound (PFS)
- Anhydrous acetonitrile (MeCN) or dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification
- Mass spectrometer for analysis
2. Procedure:
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a this compound protein labeling experiment.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low labeling efficiency in PFS reactions.
References
Phenyl Fluorosulfate Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of phenyl fluorosulfate and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Question: I am getting a low or no yield of my desired aryl fluorosulfate. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in aryl fluorosulfate synthesis can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the starting materials and products. Below is a logical workflow to diagnose and solve common issues.
Question: My final product is impure. What are the likely side products and how can I improve purity?
Answer:
Impurities often arise from incomplete reaction or side reactions involving the starting materials or the product.
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Unreacted Phenol: The most common impurity.
-
Solution: Ensure a slight excess of the fluorosulfating agent is used. Purification via flash chromatography or careful vacuum distillation can remove unreacted phenol. An aqueous wash with a weak base (e.g., sodium bicarbonate) can also remove phenolic impurities, but care must be taken to avoid hydrolysis of the desired product.
-
-
Diaryl Sulfate: Formed if the fluorosulfate reacts with another molecule of phenol.
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Solution: This is favored by high concentrations of phenol and elevated temperatures. Ensure slow addition of the fluorosulfating agent to a solution of the phenol to maintain a low instantaneous concentration of the phenol.
-
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Hydrolysis Product (Aryl Sulfate): this compound is generally stable in neutral and acidic aqueous solutions but can hydrolyze under basic conditions (e.g., pH 10).
-
Solution: During work-up and purification, avoid exposure to strong bases. Use of silica gel for chromatography is generally acceptable as it provides a mildly acidic environment.
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Question: I am concerned about the safety of using sulfuryl fluoride (SO₂F₂) gas. Are there safer alternatives?
Answer:
Yes, the hazardous nature of gaseous SO₂F₂ is a significant concern. Several safer, easier-to-handle alternatives have been developed:
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Liquid-Phase Protocol: Using sulfuryl fluoride dissolved in a solvent like acetonitrile allows for easier handling and dispensing compared to the gas.
-
Solid Fluorosulfating Reagents:
-
A stable, crystalline reagent, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), has been developed for the "click" fluorosulfurylation of phenols.
-
A solid FO₂S-donor known as SuFEx-IT has been shown to be effective and simplifies access to fluorosulfates without needing SO₂F₂ gas.
-
-
Ex-situ Generation of SO₂F₂: A two-chamber reactor can be used to generate SO₂F₂ gas from a stable precursor like 1,1'-sulfonyldiimidazole, which is then used immediately in the reaction vessel. This avoids the need to store the toxic gas.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the most common method for synthesizing this compound?
A1: The traditional and most direct method is the reaction of a phenol with sulfuryl fluoride (SO₂F₂) gas, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or DBU in an aprotic solvent.
Q2: What is Sulfur(VI) Fluoride Exchange (SuFEx) and how is it related to this compound synthesis?
A2: SuFEx is a "click chemistry" reaction involving the exchange of a fluoride ion at a sulfur(VI) center. In the context of this compound, it is most notably used for the rapid and efficient radiosynthesis of aryl [¹⁸F]fluorosulfates for PET imaging. This reaction involves the exchange of a non-radioactive fluorine atom on a pre-synthesized aryl fluorosulfate with a radioactive [¹⁸F]fluoride ion.
Purification & Stability
Q3: How stable is the this compound functional group?
A3: The aryl fluorosulfate group is remarkably stable under many conditions.
-
Aqueous Stability: It is stable in neutral (pH 7.4) aqueous solutions for over a week and shows negligible degradation in 1 M HCl over 24 hours.
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Basic Conditions: It undergoes slow hydrolysis at pH 10 (~10% after 24 hours).
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Biological Stability: Aryl fluorosulfates are generally inert in the presence of most biological nucleophiles, which makes them suitable as chemical probes. However, they can be "activated" to react with specific tyrosine, lysine, serine, or histidine residues within certain protein binding sites.
| Condition | Stability of this compound | Reference |
| 1 M HCl (aq) | Negligible degradation over 24 hours | |
| pH 7.4 Buffer (37 °C) | Stable for over 1 week | |
| pH 10 Buffer | ~10% hydrolysis over 24 hours | |
| Human Serum Albumin | No appreciable reaction at high concentration |
Q4: What purification methods are suitable for this compound?
A4: The choice of purification method depends on the scale and purity requirements.
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Aqueous Work-up: A simple wash with water or brine can remove water-soluble impurities. A wash with a weak acid (e.g., dilute HCl) can remove basic impurities like TEA.
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Flash Column Chromatography: Silica gel chromatography is effective for removing non-polar and some polar impurities. The fluorosulfate group is generally stable to silica gel.
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Vacuum Distillation: For non-solid phenyl fluorosulfates, vacuum distillation can be an effective method for purification on a larger scale, provided the compound is thermally stable.
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Cartridge Filtration: For rapid purification, especially in radiolabeling applications, a simple C18 cartridge filtration is often sufficient to remove salts and polar impurities.
Experimental Protocols
Protocol 1: General Synthesis of Aryl Fluorosulfates using SO₂F₂
This protocol is a general guideline and should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of sulfuryl fluoride.
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Preparation: Dissolve the desired phenol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution.
-
SO₂F₂ Addition: Slowly bubble sulfuryl fluoride gas (SO₂F₂, ~1.1 eq) through the stirred solution. Caution: SO₂F₂ is a toxic gas. This step must be performed in a certified chemical fume hood.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Quenching: Once the reaction is complete, carefully quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure aryl fluorosulfate.
Protocol 2: [¹⁸F]Radiolabeling via Sulfur(VI) Fluoride Exchange (SuFEx)
This is a representative protocol for the ultrafast radiolabeling of an aryl fluorosulfate precursor.
| Parameter | Value/Condition |
| Precursor | Aryl Fluorosulfate (e.g., 0.1 mg) |
| [¹⁸F] Source | K[¹⁸F]F / Kryptofix [2.2.2] |
| Base | K₂CO₃ |
| Solvent | Anhydrous Acetonitrile (MeCN, ~0.5 mL) |
| Temperature | Room Temperature (~23 °C) |
| Reaction Time | 30 seconds |
| Radiochemical Yield (RCY) | 83–100% (median 98%) |
| Purification Method | C18 Cartridge Filtration |
-
Preparation: Azeotropically dried K[¹⁸F]F is prepared in a reaction vial with Kryptofix [2.2.2] and a small amount of K₂CO₃.
-
Reaction: A solution of the aryl fluorosulfate precursor in anhydrous acetonitrile is added to the vial containing the dried [¹⁸F]fluoride complex.
-
Incubation: The reaction is allowed to proceed at room temperature for just 30 seconds.
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Quenching: The reaction is quenched by the addition of water.
-
Purification: The resulting mixture is passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge traps the desired [¹⁸F]aryl fluorosulfate, while more polar impurities (like unreacted [¹⁸F]fluoride) are washed away. The final product is then eluted from the cartridge with a suitable organic solvent (e.g., ethanol or acetonitrile).
Troubleshooting off-target reactivity of Phenyl fluorosulfate probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl Fluorosulfate (PFS) probes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (PFS) probes?
A1: this compound probes react with nucleophilic amino acid residues in proteins through a mechanism called Sulfur(VI) Fluoride Exchange (SuFEx). This is a type of click chemistry reaction. The reactivity of the fluorosulfate group is context-dependent, meaning it is relatively inert until it is activated within a protein's binding site.[1][2] This activation is often facilitated by nearby amino acid residues that can stabilize the departing fluoride ion, enhancing the reaction rate.[1]
Q2: What are the primary amino acid targets for PFS probes?
A2: PFS probes have been shown to react with several nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[2][3] The specific residue targeted depends on the probe's structure and the microenvironment of the protein's binding pocket.[2]
Q3: How do PFS probes differ from sulfonyl fluoride (SF) probes?
A3: Aryl fluorosulfates are generally less reactive than aryl sulfonyl fluorides.[2][4] This is due to the oxygen atom in the fluorosulfate group providing resonance stabilization, which reduces the electrophilicity of the sulfur atom.[2][4] This lower intrinsic reactivity can lead to greater selectivity and reduced off-target effects compared to SF probes.[2] Benzene fluorosulfate, for instance, shows negligible reaction with albumin, a model protein, under conditions where benzenesulfonyl fluoride labels it extensively.[2][4]
Troubleshooting Guide
Q4: My PFS probe is showing high off-target reactivity. What are the possible causes and solutions?
A4: High off-target reactivity can stem from several factors. Here’s a breakdown of potential causes and how to address them:
| Potential Cause | Explanation | Troubleshooting Steps |
| Intrinsic Reactivity of the Probe | While generally less reactive than sulfonyl fluorides, some PFS probes can still exhibit off-target labeling, especially at high concentrations or with prolonged incubation times.[2] | 1. Optimize Probe Concentration: Perform a dose-response experiment to find the lowest effective concentration of your probe. 2. Reduce Incubation Time: Titrate the incubation time to find the optimal window for on-target labeling while minimizing off-target reactions. 3. Modify Probe Structure: If possible, synthesize analogs with altered electronics or sterics to modulate reactivity. For example, adding electron-donating groups to the phenyl ring can decrease reactivity.[5] |
| Non-Specific Binding | The probe may be binding weakly and non-specifically to numerous proteins, leading to apparent off-target labeling. | 1. Introduce Blocking Agents: Include bovine serum albumin (BSA) or other blocking proteins in your assay to sequester non-specifically binding probes. 2. Wash Steps: Increase the number and stringency of wash steps after probe incubation to remove non-covalently bound probes. |
| Probe Degradation/Hydrolysis | Although generally stable, PFS probes can hydrolyze, particularly at non-neutral pH, leading to reactive byproducts that may label proteins non-specifically.[6][7] | 1. Assess Probe Stability: Perform a stability assay using HPLC-MS to check for probe degradation under your experimental conditions (see Experimental Protocol 1 ). 2. Control pH: Ensure your buffers are at the optimal pH for both probe stability and target engagement. Many aryl fluorosulfates are stable at pH 7.5.[7] |
Q5: I am not observing any labeling of my target protein. What could be wrong?
A5: Lack of target labeling can be equally frustrating. Here are some common reasons and troubleshooting suggestions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Probe Reactivity | The specific PFS probe you are using may have very low intrinsic reactivity and may not be sufficiently activated by the target protein's binding site. | 1. Increase Probe Concentration: Carefully increase the probe concentration, while monitoring for any off-target effects. 2. Increase Incubation Time: Extend the incubation period to allow for slower reactions to proceed. 3. Optimize Reaction Conditions: Varying the pH or temperature (within the limits of protein stability) might enhance the reaction rate.[1] |
| Absence of a Reactive Nucleophile | The intended target protein may lack a suitably positioned and reactive nucleophilic amino acid residue in its binding pocket. | 1. Site-Directed Mutagenesis: If the binding site is known, mutate key residues to non-nucleophilic counterparts (e.g., Tyr to Phe) to confirm the necessity of that residue for labeling.[1] 2. Computational Docking: Use molecular modeling to predict the binding pose of your probe and identify nearby nucleophiles. |
| Poor Probe-Target Binding Affinity | The covalent modification is a two-step process: non-covalent binding followed by the irreversible reaction. If the initial binding is too weak, the covalent reaction will be inefficient.[8] | 1. Modify Probe Structure: Synthesize analogs with improved structural complementarity to the target's binding site to enhance binding affinity. For example, extending a phenyl group to a biphenyl has been shown to increase conjugation rates.[1] 2. Competitive Binding Assay: Use a known non-covalent binder for your target in a competition experiment to indirectly assess your probe's binding. |
| Probe Instability | The probe may be degrading before it has a chance to react with the target. | 1. Check Probe Integrity: Use HPLC-MS to confirm the purity and integrity of your probe stock solution. 2. Perform Stability Assay: Assess the probe's stability under your specific experimental conditions (see Experimental Protocol 1 ). |
Experimental Protocols
Experimental Protocol 1: Assessing PFS Probe Stability via HPLC-MS
This protocol allows for the quantitative assessment of your PFS probe's stability in aqueous buffers over time.
Materials:
-
PFS probe stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Internal standard (a stable compound with a distinct mass and retention time, e.g., 1,4-dicyanobenzene)
-
HPLC-MS system
Procedure:
-
Prepare a solution of the PFS probe and the internal standard in the assay buffer at the final desired concentration (e.g., 100 µM probe, 10 µM internal standard).
-
Immediately inject a sample (t=0) into the HPLC-MS to determine the initial ratio of the probe to the internal standard.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC-MS.
-
Quantify the peak area of the PFS probe and the internal standard at each time point.
-
Calculate the percentage of the remaining probe at each time point relative to t=0, normalized to the internal standard.
-
Plot the percentage of the remaining probe against time to determine the probe's stability and half-life under the tested conditions.
Experimental Protocol 2: Chemoproteomic Workflow for Off-Target Identification
This protocol outlines a general workflow to identify the off-target proteins of a PFS probe using an "inverse drug discovery" approach.[8] This workflow assumes your probe has a "clickable" handle, such as an alkyne or azide, for enrichment.
Materials:
-
Cell lysate or whole cells
-
PFS probe with a clickable handle
-
Biotin-azide or biotin-alkyne (depending on the probe's handle)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent
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Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
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Elution buffer (e.g., containing biotin or a method to digest proteins on-bead)
-
Mass spectrometer
Procedure:
-
Labeling: Incubate the cell lysate or whole cells with your clickable PFS probe for a predetermined time and at a specific concentration. Include a vehicle control (e.g., DMSO).
-
Click Chemistry: Lyse the cells (if using whole cells) and perform a click chemistry reaction to attach biotin to the probe-protein conjugates.
-
Enrichment: Add streptavidin-agarose beads to the lysate to capture the biotinylated proteins. Incubate to allow for binding.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended.
-
Elution/On-Bead Digestion: Elute the bound proteins from the beads or perform an on-bead tryptic digest.
-
Mass Spectrometry: Analyze the eluted peptides or proteins by LC-MS/MS.
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. These are your potential on- and off-target proteins.
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Validation: Validate the identified off-targets using orthogonal methods, such as Western blotting with specific antibodies or by using site-directed mutagenesis to confirm the modification site.[8]
Visualizations
Caption: A troubleshooting workflow for common issues with PFS probes.
Caption: The two-step mechanism of covalent modification by PFS probes.
Caption: An experimental workflow for identifying off-target proteins.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: Improving the Efficiency of SuFEx Reactions with Phenyl Fluorosulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Sulfur(VI) Fluoride Exchange (SuFEx) reactions utilizing phenyl fluorosulfate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind SuFEx chemistry?
A1: Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction that involves the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile.[1][2] this compound is a commonly used electrophile in these reactions due to the high stability of the S-F bond, which can be selectively activated under specific conditions to react with nucleophiles like phenols and amines.[1][2][3]
Q2: What makes this compound a good reagent for SuFEx reactions?
A2: this compound is favored for its remarkable stability compared to other sulfonyl halides. It is resistant to hydrolysis under neutral or acidic conditions, thermally stable, and generally unreactive towards many common nucleophiles in the absence of a suitable catalyst.[3][4] This "latent" reactivity allows for its use in complex molecular settings with high functional group tolerance.[3]
Q3: What are the most common nucleophiles used with this compound?
A3: The most common nucleophiles are phenols (often as their silyl ethers) and amines (primary and secondary).[1][5] The reaction with phenols yields diaryl sulfates, while the reaction with amines produces sulfamates.
Q4: How do I monitor the progress of my SuFEx reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the progress of a SuFEx reaction.[6][7][8] A "cospot" on the TLC plate, where the reaction mixture is spotted on top of the starting material, can be particularly helpful to distinguish between the starting material and the product, especially if they have similar Rf values.[7][8]
Q5: What are the typical work-up and purification procedures for SuFEx reactions?
A5: SuFEx reactions are known for often proceeding with high yields, which can simplify purification.[9] Common work-up procedures involve quenching the reaction, followed by extraction and/or silica gel column chromatography. For some reactions, a simple filtration through a plug of silica gel may be sufficient.[10] The choice of solvent system for chromatography will depend on the polarity of the product. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inappropriate Catalyst: The chosen catalyst may not be basic enough to activate the nucleophile or the this compound. | • Catalyst Selection: The reactivity of common bases follows the general trend: phosphazenes > guanidines > amidines > amines.[1] For less reactive nucleophiles, a stronger base like DBU or BEMP may be required.[1] For reactions with phenols, the combination of a strong guanidine base like BTMG with HMDS ("Accelerated SuFEx") can significantly increase reaction rates.[5] For polymerizations, bifluoride salts at low catalytic loadings can be very effective.[1] |
| 2. Poor Nucleophile Reactivity: Electron-deficient phenols or sterically hindered amines can be less reactive. | • Silylation of Phenols: Converting phenols to their silyl ethers can increase their reactivity.[1][11] • Increase Temperature: For sluggish reactions, increasing the temperature may be necessary.[12] However, be mindful of potential side reactions. • Use a More Reactive this compound Derivative: If possible, using a this compound with an electron-withdrawing group on the phenyl ring can increase its electrophilicity. | |
| 3. Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. | • Optimize Catalyst Loading: The optimal catalyst loading can vary depending on the substrates and catalyst used. For DBU with aryl fluorosulfates, loadings of 10-30 mol% are common.[1] | |
| 4. Solvent Effects: The solvent can influence the reaction rate and solubility of reactants. | • Solvent Choice: Acetonitrile is a commonly used solvent for SuFEx reactions.[3] For certain reactions, "on-water" conditions have been shown to accelerate the reaction rate.[1] Ensure your starting materials are soluble in the chosen solvent. | |
| Slow Reaction Rate | 1. Low Reaction Temperature: SuFEx reactions can be slow at room temperature, especially with less reactive substrates. | • Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[12] |
| 2. Inefficient Catalyst: The catalyst may not be optimal for the specific transformation. | • Switch to a Stronger Catalyst: Consider using a more basic catalyst such as DBU, BEMP, or a phosphazene base.[1] As mentioned above, the BTMG/HMDS system is highly effective for reactions with phenols.[5] | |
| Presence of Side Products | 1. Hydrolysis of this compound or Product: While stable at neutral pH, this compound and the resulting products can hydrolyze under strongly basic conditions.[3][4] | • Control Basicity: Use the minimum effective amount of base catalyst. If possible, use a milder base or a bifluoride salt catalyst. • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis. |
| 2. Elimination Reactions: With alkyl sulfonyl fluorides, strong bases can cause elimination side reactions. | • Milder Base: This is less of a concern with aryl fluorosulfates but is something to be aware of if using other SuFEx reagents. Using a milder base can mitigate this.[1] | |
| Difficulty in Purification | 1. Similar Polarity of Product and Starting Material: If the product and starting material have similar polarities, separation by column chromatography can be challenging. | • Optimize TLC Solvent System: Carefully optimize the solvent system for TLC to achieve better separation, which can then be translated to column chromatography. • Recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
| 2. Catalyst Removal: Basic catalysts like DBU can sometimes be difficult to remove completely. | • Acidic Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove basic catalysts. |
Quantitative Data
Table 1: Kinetic Data for the Fluoride Exchange Reaction with this compound
| Fluoride Source | Catalyst/Conditions | Solvent | Rate Constant (k) | Reference |
| Tetrabutylammonium bifluoride | 298 K | Acetonitrile-d3 | k_obs = 0.16 s⁻¹ | [3] |
| Tetrabutylammonium bifluoride | 298 K | Acetonitrile-d3 | k_298K = 0.43 L mol⁻¹ s⁻¹ | [3] |
Table 2: Catalyst Loading and Reaction Times for SuFEx Reactions
| Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Time | Yield | Reference |
| This compound | Phenol | DBU (10-30) | Acetonitrile | Varies | Good | [1] |
| This compound | Silyl-protected Phenol | BEMP (1-10) | Acetonitrile | Varies | Good | [1] |
| This compound | Phenol | BTMG/HMDS | Acetonitrile | 15 min | High | [11] |
| This compound | Phenol | Triethylamine (stoichiometric) | Acetonitrile | 2-6 h | Excellent | [11] |
| Sulfonyl Fluoride | Phenol | Cs₂CO₃ (1.06 equiv) | Ball-mill (solvent-free) | 12 h | 98% | [13] |
Experimental Protocols
Protocol 1: General Procedure for the SuFEx Reaction of this compound with a Phenol using a Base Catalyst
-
To a solution of the phenol (1.0 equiv) in anhydrous acetonitrile, add the base catalyst (e.g., DBU, 0.1-0.3 equiv).
-
Add this compound (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Accelerated SuFEx Reaction of this compound with a Phenol
-
To a solution of the phenol (1.0 equiv) in anhydrous acetonitrile, add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (10 mol%).
-
Add hexamethyldisilazane (HMDS) (1.5 equiv).
-
Add this compound (1.1 equiv).
-
Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: General reaction pathway for a base-catalyzed SuFEx reaction.
Caption: Workflow for the Accelerated SuFEx (ASCC) procedure.
Safety Information
-
Sulfuryl fluoride (SO₂F₂) , a precursor for this compound, is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.[9][14][15] Exposure can cause respiratory irritation and central nervous system depression.[9]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is corrosive and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DBU.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. labelsds.com [labelsds.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. trical.com.au [trical.com.au]
- 15. Sulfuryl Fluoride Fact Sheet [npic.orst.edu]
Strategies to enhance the selectivity of Phenyl fluorosulfate for specific amino acids
Welcome to the technical support center for the application of phenyl fluorosulfate probes in chemoproteomics. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you enhance the selectivity of your this compound probes for specific amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets of this compound probes?
This compound and related aryl fluorosulfate probes are known to react with several nucleophilic amino acid residues. The primary targets are Tyrosine (Tyr), Lysine (Lys), Histidine (His), and in some contexts, Serine (Ser).[1][2][3] The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.[4]
Q2: My this compound probe shows low reactivity. What are the potential causes?
Aryl fluorosulfates are inherently latent electrophiles, meaning they are generally unreactive unless activated by the local protein microenvironment.[2][5] Low reactivity can be attributed to:
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Lack of Proximity: The probe may not be binding to the target protein in a way that brings the fluorosulfate group close to a nucleophilic residue.
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Unfavorable Microenvironment: The target amino acid might not be sufficiently nucleophilic. For instance, a tyrosine residue with a high pKa will be less reactive.[1]
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Probe Instability: While generally stable, prolonged incubation in certain buffers or the presence of strong nucleophiles can lead to degradation of the probe.
Q3: How can I improve the selectivity of my probe for a specific amino acid?
Enhancing selectivity is a multifactorial process involving probe design, reaction conditions, and an understanding of the target protein's microenvironment. Key strategies include:
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Proximity-Enabled Reactivity: Design your probe to bind with high affinity and specificity to the target protein. This ensures that the fluorosulfate warhead is presented in high effective concentration to a limited number of residues.[3][4]
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Modulating Electronic Properties: The reactivity of the fluorosulfate can be tuned by adding electron-withdrawing or electron-donating groups to the phenyl ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially increasing reactivity.[6][7][8]
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Optimizing Reaction pH: The pH of the reaction buffer can influence the nucleophilicity of the target amino acid side chains. For example, a higher pH will deprotonate the phenolic hydroxyl group of tyrosine (pKa ~10), making it a better nucleophile. Conversely, a more neutral pH may favor reaction with the imidazole ring of histidine (pKa ~6).
Q4: Are there any known off-target reactions I should be aware of?
While aryl fluorosulfates are considered latent electrophiles, off-target labeling can occur, especially at high probe concentrations or long incubation times. It is crucial to perform control experiments, such as using a non-binding analogue of your probe, to identify potential off-target binders. Chemoproteomic analysis of the entire proteome can also help identify unintended targets.[5][9]
Troubleshooting Guides
Issue 1: Low or No Labeling of the Target Protein
| Possible Cause | Troubleshooting Step | Rationale |
| Poor probe solubility | Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration in the aqueous reaction buffer does not exceed its solubility limit. | Probe precipitation will lead to a lower effective concentration and poor labeling efficiency. |
| Probe degradation | Prepare fresh probe solutions before each experiment. Avoid prolonged storage of diluted probe solutions. | This compound probes can be susceptible to hydrolysis over extended periods, especially at non-neutral pH. |
| Inefficient protein binding | Confirm the binding of your probe's scaffold to the target protein using a non-covalent binding assay (e.g., fluorescence polarization, SPR, or ITC). | The primary driver of reactivity for these probes is proximity. If the probe doesn't bind, it won't react efficiently. |
| Unfavorable reaction conditions | Optimize the pH of your reaction buffer. For tyrosine, consider a pH closer to its pKa. For lysine, a slightly basic pH is generally preferred. Also, optimize incubation time and temperature. | The nucleophilicity of amino acid side chains is pH-dependent. Reaction kinetics are also influenced by temperature and time. |
Issue 2: Non-Specific or Off-Target Labeling
| Possible Cause | Troubleshooting Step | Rationale |
| Probe concentration is too high | Perform a dose-response experiment to find the lowest effective concentration of your probe that still provides sufficient on-target labeling. | High concentrations can lead to non-specific binding and reaction with accessible nucleophiles on other proteins. |
| Long incubation time | Optimize the incubation time to be long enough for on-target labeling but short enough to minimize off-target reactions. | The longer the incubation, the higher the chance of slow, non-specific reactions occurring. |
| Reactive contaminants in the probe sample | Ensure the purity of your synthesized probe using methods like HPLC and mass spectrometry. | Impurities from the synthesis process could be more reactive than the this compound probe itself. |
| Lack of a suitable control | Include a negative control experiment with a structurally similar but non-reactive version of your probe (e.g., a methylsulfate instead of a fluorosulfate). | This will help differentiate between specific covalent labeling and non-specific protein binding. |
Data Presentation
The selectivity of aryl fluorosulfates is highly dependent on the protein context. However, studies on model systems and chemoproteomic profiling have provided insights into their intrinsic reactivity.
| Probe Type | Target Amino Acid(s) | Selectivity Profile | Reference |
| Aryl Sulfonyl Fluoride (SF) | Tyrosine, Lysine | Slight preference for Tyrosine (~60%) over Lysine. | [1] |
| Aryl Fluorosulfate (OSF) | Tyrosine, Histidine | Primarily targets Tyrosine and Histidine (~50% each) with minimal Lysine reactivity in a proteome-wide context. | [1] |
| Genetically Encoded Fluorosulfate-L-Tyrosine (FSY) | Lysine, Histidine, Tyrosine | Reacts with proximal Lys, His, and Tyr residues. Selectivity is dictated by the protein-protein interaction interface. | [3][4][10] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a this compound Probe
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Protein Preparation: Purify the target protein to >95% purity. Ensure the protein is in a suitable buffer, free of primary amines (e.g., Tris) if lysine is not the intended target. A phosphate or HEPES buffer is often a good choice.
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Probe Preparation: Prepare a 10-100 mM stock solution of the this compound probe in anhydrous DMSO.
-
Labeling Reaction: a. In a microcentrifuge tube, add the target protein to a final concentration of 1-10 µM in the desired reaction buffer. b. Add the this compound probe from the DMSO stock to the desired final concentration (typically 1-5 fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation. c. Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 1-24 hours).
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Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a highly nucleophilic group, such as dithiothreitol (DTT) or β-mercaptoethanol, or by immediate processing for analysis.
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Analysis: a. SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to observe any mobility shifts indicative of covalent modification. b. Mass Spectrometry: Use intact protein mass spectrometry to confirm the addition of the probe to the protein. For residue-level identification, perform a tryptic digest followed by LC-MS/MS analysis to identify the modified peptide and the specific site of modification.
Protocol 2: Chemoproteomic Workflow for Target Identification
This protocol is for identifying the protein targets of a this compound probe that includes an alkyne or azide handle for downstream enrichment.
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Cell Lysate Preparation: Prepare a cell lysate from the relevant cell line or tissue.
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Probe Incubation: Treat the cell lysate with the this compound probe at a predetermined concentration and for a specific time at 37°C. Include a DMSO-treated control.
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Click Chemistry: a. To the probe-treated lysate, add a biotin-azide or biotin-alkyne reagent (depending on the handle on your probe), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate to ligate the biotin tag to your probe-labeled proteins.
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Protein Enrichment: a. Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins.
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On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.
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LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by your probe.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for designing and applying this compound probes.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity and selectivity of charged phenyl radicals toward amino acids in a Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoproteomics and Chemical Probes for Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Phenyl fluorosulfate stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of phenyl fluorosulfate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a dry, well-ventilated area.[1] For long-term storage, keeping it in a desiccator at room temperature is recommended.
Q2: How stable is this compound in aqueous solutions?
A2: this compound is relatively stable in neutral and acidic aqueous solutions. Under physiological conditions (pH 7.4 and 37°C), it has been shown to be stable for over a week.[1] However, it undergoes hydrolysis in basic solutions.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for this compound in the presence of water is hydrolysis, which yields phenyl sulfate and hydrofluoric acid. In the presence of nucleophiles, it can undergo sulfur(VI) fluoride exchange (SuFEx) reactions.
Q4: Can I use this compound in protein labeling experiments?
A4: Yes, this compound is used as a chemical probe for labeling proteins, often targeting tyrosine, lysine, serine, and histidine residues.[2] It is considered less reactive and therefore more selective than many other sulfonyl fluorides.[2]
Troubleshooting Guide
Issue 1: Low or No Yield in SuFEx Click Chemistry Reaction
Possible Causes:
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Inadequate Catalyst: The choice and amount of catalyst are crucial for SuFEx reactions.
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Moisture Contamination: Water can hydrolyze this compound, reducing the amount available for the desired reaction.
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Steric Hindrance: Bulky substituents on the reaction partners can impede the reaction.
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Low-Quality Reagent: The this compound may have degraded due to improper storage.
Solutions:
-
Catalyst Optimization: Ensure you are using an appropriate catalyst (e.g., a strong, non-nucleophilic base) at the recommended concentration.
-
Anhydrous Conditions: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reagent Purity Check: Verify the purity of your this compound using techniques like NMR or HPLC before use.
Issue 2: Protein Precipitation During Labeling Experiments
Possible Causes:
-
High Degree of Labeling: Excessive labeling can alter the protein's solubility.
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Hydrophobicity of the Label: this compound, being an aromatic compound, can increase the hydrophobicity of the protein surface, leading to aggregation.
-
Solvent Mismatch: The solvent used to dissolve the this compound may not be fully compatible with the protein solution.
Solutions:
-
Optimize Labeling Stoichiometry: Reduce the molar ratio of this compound to protein to achieve a lower degree of labeling.
-
Modify Buffer Conditions: Include additives like mild detergents or glycerol in the reaction buffer to enhance protein solubility.
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Solvent Considerations: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the protein solution.
Quantitative Stability Data
The stability of this compound is highly dependent on the pH of the solution. The following table summarizes its stability under various conditions.
| pH | Temperature (°C) | Conditions | Half-life (t½) | Stability Notes |
| 1 | 25 | 1 M HCl | > 24 hours | Negligible degradation observed over 24 hours.[1] |
| 7.4 | 37 | Physiological buffer | > 1 week | Stable under typical biological assay conditions.[1] |
| 10 | 25 | Phosphate buffer | ~24 hours | Approximately 10% hydrolysis observed after 24 hours.[1] |
| > 13 | 25 | 0.025 M NaOH | ~20 minutes | Rapid hydrolysis occurs in strongly basic solutions.[1] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay
This protocol outlines a general method for assessing the stability of this compound in a buffered solution using High-Performance Liquid Chromatography (HPLC).
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the test solutions at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Quenching (Optional): If necessary, quench the reaction by adding an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where this compound has a strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of the this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and half-life.
Protocol 2: ¹⁹F NMR-Based Stability Assay
This protocol provides a method for monitoring the stability of this compound by observing the disappearance of its characteristic ¹⁹F NMR signal.
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Sample Preparation: Prepare a solution of this compound (e.g., 5-10 mM) in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer) in an NMR tube.
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Internal Standard: Add a stable fluorinated compound (e.g., sodium fluoride or a fluorinated aromatic) as an internal standard.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum (t=0).
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Incubation and Monitoring: Keep the NMR tube at the desired temperature and acquire spectra at regular intervals.
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Data Analysis: Integrate the ¹⁹F signal of this compound relative to the internal standard at each time point. A decrease in the relative integral indicates degradation.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for low SuFEx reaction yield.
References
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hydrolysis of Phenyl fluorosulfate in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the hydrolysis of phenyl fluorosulfate in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is degrading in my aqueous buffer. What is the most likely cause?
A1: The most common cause of this compound degradation is hydrolysis, which is highly dependent on the pH of your buffer. This compound is significantly less stable under basic conditions. Check the pH of your buffer solution; if it is above neutral (pH > 7.5), the rate of hydrolysis increases.
Q2: At what pH range is this compound most stable?
A2: this compound exhibits high stability in neutral and acidic aqueous environments. It has been shown to have negligible degradation in 1 M HCl for 24 hours and is stable for over a week under physiological conditions (pH 7.4, 37°C)[1].
Q3: I am working with a basic buffer. How quickly will my this compound hydrolyze?
A3: The rate of hydrolysis is significant in basic buffers. For instance, in a pH 10 buffer, approximately 10% of the compound can hydrolyze within 24 hours at room temperature. In a dilute solution of sodium hydroxide (0.025 M), the half-life is as short as 20 minutes[1]. It is critical to use freshly prepared solutions of this compound in basic media and to minimize the time the compound spends in the buffer before use.
Q4: Can the type of buffer (e.g., phosphate, Tris) affect the stability of this compound?
A4: While the primary factor is pH, the composition of the buffer can play a role, especially if it contains nucleophilic species. However, this compound has been shown to be stable in phosphate buffers at physiological pH[1][2][3]. It is also stable in the presence of common nucleophilic amino acids like lysine, serine, threonine, and tyrosine, as well as glutathione, at neutral pH[1][4]. If you suspect your buffer is causing degradation, prepare a fresh solution of this compound in a standard phosphate buffer at the same pH for comparison.
Q5: Does temperature affect the hydrolysis of this compound?
A5: Yes, as with most chemical reactions, higher temperatures will accelerate the rate of hydrolysis. For optimal stability, especially if you must work at a pH where hydrolysis is a concern, it is recommended to perform experiments at lower temperatures if the protocol allows. This compound is stable at 37°C at pH 7.4 for at least a week, indicating good thermal stability under physiological conditions[1].
Quantitative Data on this compound Hydrolysis
The following table summarizes the stability of this compound under various aqueous conditions.
| Condition | Temperature | Duration | Extent of Hydrolysis/Half-life | Reference |
| 1 M Aqueous HCl | Room Temp. | 24 hours | Negligible degradation | [1] |
| Phosphate Buffer (pH 7.4) | 37°C | 1 week | Inert, negligible degradation | [1] |
| Phosphate Buffered Saline (pH 7.4) | Room Temp. | 24 hours | No degradation | [2][3] |
| Aqueous Buffer (Neutral pH) | Room Temp. | 24 hours | <5% hydrolysis | [5] |
| Phosphate Buffer (pH 10) | Room Temp. | 24 hours | ~10% hydrolysis | [1] |
| 0.025 M Aqueous Sodium Hydroxide (NaOH) | Room Temp. | - | Half-life (t₁/₂) = 20 minutes | [1] |
Experimental Protocols
Protocol: Monitoring this compound Hydrolysis by HPLC
This protocol describes a general method for quantifying the stability of this compound in an aqueous buffer.
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) (optional, for mobile phase)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile.
- Preparation of Reaction Mixture: In a clean vial, add the desired volume of your aqueous buffer. Spike in the this compound stock solution to a final concentration of 5 mM. Vortex briefly to mix.
- Time-Point Sampling: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
- Sample Quenching and Dilution: Immediately dilute the aliquot into a mobile phase-like solution (e.g., 50:50 acetonitrile:water) to stop any further significant hydrolysis and prepare it for injection.
- HPLC Analysis:
- Inject the diluted sample onto the HPLC system.
- Use a suitable mobile phase gradient to separate this compound from its hydrolysis product (phenyl sulfate or phenol). A common mobile phase system is water and acetonitrile, both with 0.1% TFA.
- Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
- Data Analysis:
- Identify the peak corresponding to this compound based on its retention time from a standard injection at time zero.
- Integrate the peak area of this compound at each time point.
- Calculate the percentage of remaining this compound at each time point relative to the area at time zero.
Visualizations
References
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Fluorosulfate as a Latent Sulfate in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low yields in the synthesis of Phenyl fluorosulfate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of phenyl fluorosulfate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing aryl fluorosulfates?
A1: The most prevalent method is the reaction of a phenol with sulfuryl fluoride (SO₂F₂) gas in the presence of a base.[1][2][3] This reaction, a key component of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is valued for its efficiency and the stability of the resulting fluorosulfate products.[2][4][5][6]
Q2: I am concerned about handling gaseous sulfuryl fluoride. Are there safer alternatives?
A2: Yes, a widely adopted alternative is the ex situ generation of SO₂F₂ gas.[7][8] This method typically involves a two-chamber reactor where SO₂F₂ is produced from a stable precursor, such as 1,1'-sulfonyldiimidazole (SDI), and then introduced into the reaction chamber containing the phenol.[7][8][9] This approach avoids the direct handling of a gas cylinder and allows for the generation of near-stoichiometric amounts of the reagent.[7]
Q3: What are the primary reasons for low yields in my this compound synthesis?
A3: Low yields are often attributed to the formation of a significant byproduct, bis(aryl)sulfate.[10][11][12][13] This occurs when the desired this compound product reacts with the unreacted starting phenol. Other factors can include incomplete reaction, suboptimal reaction conditions (e.g., base, solvent), and potential hydrolysis of the fluorosulfate group, although they are generally stable to hydrolysis.[6][14]
Q4: How can I minimize the formation of the bis(aryl)sulfate byproduct?
A4: Increasing the excess of sulfuryl fluoride gas can significantly reduce the formation of the bis(aryl)sulfate byproduct and, consequently, increase the yield of the desired this compound.[10][11] Optimizing the rate of addition of SO₂F₂ or ensuring its continuous presence in the reaction mixture can also be beneficial.
Q5: Should I protect the hydroxyl group of my phenol starting material before the reaction?
A5: Pre-silylation of the phenol to form a silyl ether can sometimes improve the reaction outcome.[9][11][15] The formation of a strong Si-F bond can drive the reaction forward.[9][15] However, the effectiveness of this strategy is substrate-dependent, and in some cases, it has been reported to result in lower yields.[11] It is advisable to perform a small-scale test reaction to determine if silylation is beneficial for your specific substrate.
Q6: What purification methods are recommended for this compound derivatives?
A6: The most common method for purifying this compound derivatives is column chromatography on silica gel.[13][16] The choice of eluent will depend on the polarity of the specific derivative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of bis(aryl)sulfate byproduct. | Increase the excess of sulfuryl fluoride (SO₂F₂) gas.[10][11] Consider a slower addition of the phenol to a solution saturated with SO₂F₂. |
| Incomplete reaction. | Ensure an appropriate base (e.g., DBU, triethylamine) and solvent are used. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. | |
| Hydrolysis of the product. | While generally stable, ensure anhydrous conditions if sensitive functional groups are present. The fluorosulfate group is significantly more stable to hydrolysis than sulfonyl chlorides.[6][14] | |
| Significant Amount of Unreacted Phenol | Insufficient SO₂F₂. | If using an ex situ generation method, ensure the precursor (e.g., SDI) is of high quality and that the gas is efficiently transferred to the reaction vessel. |
| Inadequate base. | The base is crucial for activating the phenol. Ensure at least a stoichiometric amount of a suitable base is used. | |
| Difficulty in Purification | Product co-elutes with byproduct. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider an alternative purification method like preparative HPLC if separation is particularly challenging. |
| Inconsistent Results | Variability in SO₂F₂ concentration. | If using a gas cylinder, ensure a consistent flow rate. The two-chamber ex situ generation method can provide better control over the amount of SO₂F₂ produced.[7][8] |
| Degradation of starting materials or reagents. | Use freshly distilled solvents and high-purity starting materials and reagents. |
Experimental Protocols
General Protocol for the Synthesis of Aryl Fluorosulfates using a Two-Chamber Reactor
This protocol is adapted from methodologies described for the ex situ generation of sulfuryl fluoride.[7][8][9][11][13][15]
Materials:
-
Phenol derivative
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium fluoride (KF)
-
Anhydrous base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Acid for SO₂F₂ generation (e.g., formic acid or trifluoroacetic acid)
-
Two-chamber reactor
Procedure:
-
Reactor Setup: In a fume hood, set up a flame-dried two-chamber reactor.
-
Chamber A (Gas Generation): In one chamber, place 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF).
-
Chamber B (Reaction): In the second chamber, dissolve the phenol derivative and the anhydrous base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To Chamber A, add the acid (e.g., formic acid or trifluoroacetic acid) dropwise with stirring. This will initiate the generation of gaseous SO₂F₂, which will diffuse into Chamber B.
-
Reaction Monitoring: Stir the contents of both chambers at room temperature. Monitor the progress of the reaction in Chamber B by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting phenol is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture. The specific work-up procedure will depend on the properties of the product but generally involves washing with aqueous solutions (e.g., water, brine), drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl fluorosulfate.
Visualizations
Caption: Workflow for aryl fluorosulfate synthesis using a two-chamber reactor.
Caption: Main reaction versus side reaction in this compound synthesis.
Caption: Troubleshooting decision tree for low yields.
References
- 1. Buy this compound | 330-00-7 [smolecule.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. | Semantic Scholar [semanticscholar.org]
- 6. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorosulfate synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Enhancing the rate of adduct formation with Phenyl fluorosulfate
Welcome to the technical support center for enhancing the rate of adduct formation with Phenyl fluorosulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with proteins?
A1: While a definitive optimal pH for all proteins does not exist due to the strong dependence on the protein's local microenvironment, a neutral to slightly basic pH range (pH 7.4-8.0) is generally recommended as a starting point. The rate of reaction with nucleophilic residues such as lysine and tyrosine is pH-dependent. A higher pH can increase the nucleophilicity of these residues, but it can also accelerate the hydrolysis of the fluorosulfate group.[1] It is crucial to perform a pH titration experiment for your specific protein of interest to determine the optimal balance between reactivity and reagent stability.
Q2: Which amino acid residues are most reactive with this compound?
A2: this compound preferentially reacts with nucleophilic amino acid residues. The order of reactivity is generally considered to be Cysteine > Tyrosine > Lysine > Histidine > Serine > Threonine.[2] However, the reactivity of a specific residue is highly context-dependent and is influenced by its accessibility and the surrounding microenvironment within the protein.[3][4]
Q3: How does temperature affect the rate of adduct formation?
A3: Increasing the temperature generally increases the rate of the reaction between this compound and nucleophilic amino acid residues. However, it is critical to consider the thermal stability of your target protein. A higher temperature might lead to protein denaturation and loss of function. It is advisable to start experiments at a lower temperature (e.g., 4°C or room temperature) and gradually increase it if the reaction rate is too slow, while carefully monitoring protein integrity.
Q4: What are the most common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of the this compound, which is more pronounced at higher pH values.[1] Another potential issue is off-target labeling of highly reactive or accessible nucleophilic residues that are not the intended target. Careful optimization of reaction conditions, including stoichiometry and reaction time, can help minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Adduct Formation | Suboptimal pH: The pH of the reaction buffer may not be optimal for the nucleophilicity of the target residue. | Perform a pH screen from 6.5 to 8.5 to identify the optimal pH for your specific protein. |
| Low Reagent Concentration: The concentration of this compound may be too low for efficient labeling. | Increase the molar excess of this compound relative to the protein. A starting point is often a 10- to 100-fold molar excess. | |
| Protein Instability: The protein may be unfolding or aggregating under the reaction conditions. | Confirm protein stability at the chosen pH and temperature using techniques like circular dichroism or dynamic light scattering. Consider adding stabilizing agents if necessary. | |
| Inaccessible Target Residue: The target amino acid may be buried within the protein structure and inaccessible to the reagent. | If possible, use site-directed mutagenesis to introduce a more accessible nucleophilic residue. Alternatively, consider partial denaturation of the protein if it can be refolded. | |
| Non-Specific Labeling | High Reagent Concentration: An excessive concentration of this compound can lead to off-target reactions. | Reduce the molar excess of the labeling reagent. |
| Prolonged Reaction Time: Extended incubation can increase the likelihood of non-specific labeling. | Optimize the reaction time by taking aliquots at different time points and analyzing the extent of labeling. | |
| Presence of Highly Reactive, Non-Target Residues: Other accessible and highly nucleophilic residues may be reacting with the probe. | If the primary sequence is known, identify other potential reactive sites and consider site-directed mutagenesis to replace them if they are not essential for function. | |
| Protein Precipitation during Reaction | Change in Protein Surface Charge: Covalent modification of amino acid residues can alter the protein's isoelectric point and solubility. | Screen different buffer systems and ionic strengths. The addition of non-ionic detergents or other solubilizing agents may be beneficial. |
| Over-labeling: Excessive modification of the protein surface can lead to aggregation. | Reduce the molar ratio of this compound to protein and shorten the reaction time. |
Experimental Protocols
General Protocol for this compound Labeling of a Protein
This protocol provides a general starting point. Optimization of specific parameters is crucial for each protein of interest.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES).
-
This compound (high purity).
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis membrane for removing excess reagent.
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (like Tris) or nucleophilic additives from the purification process. Exchange the protein into the desired reaction buffer.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.
-
Labeling Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. b. Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) with gentle agitation. The incubation time will need to be optimized (e.g., 1 hour to overnight).
-
Quenching the Reaction: Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
Removal of Excess Reagent: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Analysis: Characterize the extent of labeling using techniques such as mass spectrometry (to confirm adduct formation and identify modified residues) and functional assays (to ensure the protein remains active).
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low adduct formation.
References
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing non-specific binding of Phenyl fluorosulfate in cellular assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in mitigating non-specific binding of Phenyl fluorosulfate (PFS) and similar covalent probes in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFS) and why is non-specific binding a significant issue?
This compound (PFS) is a covalent chemical probe widely used in chemoproteomics to identify and map reactive tyrosine residues within the proteome. Non-specific binding refers to the probe reacting with unintended molecules or surfaces, rather than its specific protein targets. This is a significant issue because it can lead to high background noise, mask true biological signals, and result in the misidentification of protein targets, ultimately compromising the accuracy and reproducibility of the experiment.
Q2: What are the primary molecular mechanisms that lead to high non-specific binding of PFS?
High non-specific binding of PFS is primarily due to:
-
Inherent Reactivity: As an electrophilic compound, PFS can react with various nucleophilic residues on proteins and other biomolecules, not just the intended tyrosine targets.
-
Excess Probe Concentration: Using a higher-than-necessary concentration of PFS increases the likelihood of off-target reactions.
-
Insufficient Quenching: Failure to neutralize unreacted PFS after the specific binding reaction allows it to continue reacting non-specifically during subsequent steps.
-
Inadequate Washing: Inefficient removal of unbound probe from the cellular preparation is a common source of high background.
Q3: What are the three main strategies to minimize non-specific binding in PFS-based assays?
The three cornerstone strategies for reducing non-specific binding are:
-
Blocking: Pre-treating the cells or lysate with a protein-rich solution, like Bovine Serum Albumin (BSA), to saturate non-specific binding sites.
-
Quenching: Introducing a nucleophilic scavenger, such as glutathione, after the PFS incubation period to covalently capture and inactivate any excess, unreacted probe.
-
Optimized Washing: Implementing rigorous washing steps, often with buffers containing mild detergents, to thoroughly remove unbound probe and quenching agents.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with PFS.
Issue 1: Persistently high background signal across all samples.
-
Possible Cause 1: Ineffective removal of unbound probe.
-
Solution: Your washing protocol may be insufficient. Increase the number of wash cycles (from 3 to 5), increase the duration of each wash, and consider adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) to your wash buffer to improve the removal of non-specifically bound probe.
-
-
Possible Cause 2: Suboptimal blocking.
-
Solution: The blocking step may be inadequate. Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the incubation time (e.g., from 30 minutes to 1 hour).
-
Issue 2: Inconsistent or non-reproducible results between replicates.
-
Possible Cause 1: Inconsistent incubation times.
-
Solution: Ensure that the incubation times for PFS treatment, blocking, and quenching are precisely controlled and consistent across all samples. Use a timer to monitor each step accurately.
-
-
Possible Cause 2: Cell handling variability.
-
Solution: Standardize your cell plating, harvesting, and lysis procedures. Ensure uniform cell density and health across all wells or tubes.
-
Issue 3: Low signal-to-noise ratio, making it difficult to identify true hits.
-
Possible Cause 1: PFS concentration is too high, leading to overwhelming non-specific signal.
-
Solution: Perform a dose-response experiment to determine the optimal PFS concentration that provides a robust signal for your target of interest without excessive background.
-
-
Possible Cause 2: Quenching agent is interfering with downstream detection.
-
Solution: Ensure that the quenching agent is thoroughly removed by the washing steps before proceeding to downstream applications like fluorescence scanning or mass spectrometry.
-
Data Presentation
The following table summarizes representative data on the effectiveness of various strategies in reducing non-specific binding of covalent probes. These values are illustrative and the actual reduction will depend on the specific experimental conditions.
| Strategy | Agent/Method | Typical Concentration/Condition | Incubation Time | Estimated Reduction in Non-Specific Binding |
| Blocking | Bovine Serum Albumin (BSA) | 1-2% (w/v) | 30-60 min | 30-50% |
| Quenching | Glutathione (GSH) | 5-10 mM | 15-30 min | 50-70% |
| Washing | PBS + 0.05% Tween-20 | 3-5 washes | 5 min per wash | 20-40% |
Experimental Protocols
Protocol 1: General Workflow for Cellular Assays with PFS
-
Cell Preparation: Culture and treat cells with your compound of interest as required by your experimental design.
-
Blocking (Optional but Recommended):
-
Aspirate the culture medium.
-
Add a blocking buffer (e.g., PBS with 1% w/v BSA) and incubate for 30-60 minutes at room temperature.
-
Remove the blocking buffer.
-
-
PFS Labeling:
-
Add PFS at the desired concentration (typically in the low micromolar range) diluted in an appropriate buffer (e.g., PBS).
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Quenching:
-
Prepare a fresh solution of a quenching agent (e.g., 10 mM Glutathione in PBS).
-
Add the quenching solution to the cells and incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Aspirate the quenching solution.
-
Wash the cells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Proceed with your downstream analysis, such as click chemistry for reporter tag conjugation, followed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Mandatory Visualizations
Caption: A typical experimental workflow for using this compound in cellular assays.
Caption: A logical troubleshooting guide for diagnosing and resolving high background issues.
Validation & Comparative
A Comparative Guide to the Reactivity of Phenyl Fluorosulfate and Sulfonyl Fluorides
In the landscape of covalent chemical biology and drug discovery, the precise control of reactivity is paramount. Among the arsenal of electrophilic warheads, sulfonyl fluorides (R-SO₂F) have long been utilized for their ability to form stable covalent bonds with nucleophilic residues in proteins. However, the emergence of phenyl fluorosulfates (Ar-O-SO₂F) and the associated Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has introduced a class of reagents with a distinct and highly tunable reactivity profile. This guide provides a direct comparison of these two important functional groups, supported by experimental data and protocols.
Core Reactivity and Structural Differences
The fundamental difference between these two compound classes lies in the atom connected to the sulfonyl group. In aryl sulfonyl fluorides, the SO₂F group is attached directly to an aromatic ring, whereas in phenyl fluorosulfates, an oxygen atom bridges the aromatic ring and the SO₂F group. This seemingly minor structural change has profound consequences for the electrophilicity and stability of the sulfur center.
Sulfonyl fluorides are highly electrophilic and readily react with nucleophiles. In contrast, phenyl fluorosulfates are significantly more stable, particularly towards hydrolysis, yet can be spurred to react with nucleophiles under specific conditions, a characteristic that has made them central to the SuFEx philosophy.
Comparative Reactivity Data
The most striking difference in the reactivity of these two motifs is their stability in aqueous environments. Phenyl fluorosulfate exhibits remarkable resistance to hydrolysis, a key feature for probes and drug candidates that must persist in biological media.
| Compound Class | Representative Compound | Condition | Half-life (t₁₂) |
| This compound | This compound | pH 7 Buffer | > 1 year |
| Sulfonyl Fluoride | Benzenesulfonyl Fluoride | Aqueous media | Minutes to hours (highly susceptible to hydrolysis) |
This table highlights the dramatic difference in hydrolytic stability between the two classes of compounds.
Reaction Pathways and Mechanisms
The reaction of both sulfonyl fluorides and phenyl fluorosulfates with nucleophiles, such as the amine side chain of a lysine residue, proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion. However, the resulting covalent adducts are structurally distinct.
Figure 1. Comparative reaction pathways for sulfonyl fluorides and phenyl fluorosulfates with a primary amine.
Experimental Protocols
Protocol: Comparative Kinetic Analysis of Electrophile Reactivity via HPLC
This protocol describes a general method to compare the rate of reaction of a sulfonyl fluoride and a this compound with a model nucleophile (e.g., N-acetyl-L-lysine).
1. Materials and Reagents:
-
This compound of interest
-
Aryl sulfonyl fluoride of interest (e.g., Dansyl fluoride)
-
N-acetyl-L-lysine (or other target nucleophile)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
Reaction Buffer: 50 mM phosphate buffer, pH 7.4
2. Instrument and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Stock Solution Preparation:
-
Prepare 10 mM stock solutions of the this compound and the aryl sulfonyl fluoride in ACN.
-
Prepare a 20 mM stock solution of N-acetyl-L-lysine in the reaction buffer.
4. Reaction Procedure (Pseudo-First-Order Conditions):
-
Equilibrate all solutions to a constant temperature (e.g., 25 °C).
-
To initiate the reaction, add 50 µL of the 10 mM electrophile stock solution to 950 µL of a pre-warmed solution containing 1 mM N-acetyl-L-lysine in reaction buffer. This results in a final electrophile concentration of 0.5 mM and a nucleophile concentration of ~0.95 mM.
-
Vortex gently to mix. Start a timer immediately.
-
At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of a 1% formic acid solution in ACN. This stops the reaction by protonating the nucleophile.
5. HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Elute with a gradient of water (0.1% FA) and ACN (0.1% FA). For example, a linear gradient from 5% to 95% ACN over 15 minutes.
-
Monitor the disappearance of the electrophile starting material and the appearance of the product at a suitable wavelength (e.g., 254 nm).
-
Integrate the peak areas for the starting material at each time point.
6. Data Analysis:
-
Plot the natural logarithm of the starting material concentration (or peak area) versus time.
-
The slope of the resulting line will be equal to the negative of the observed rate constant (-k_obs).
-
Compare the k_obs values obtained for the this compound and the sulfonyl fluoride to determine their relative reactivity under the tested conditions.
Figure 2. General experimental workflow for determining reaction rate constants (k_obs) via HPLC analysis.
Summary and Recommendations
| Feature | Phenyl Fluorosulfates (Ar-O-SO₂F) | Sulfonyl Fluorides (Ar-SO₂F) |
| Reactivity | Lower, "tunable" reactivity. | High, often promiscuous reactivity. |
| Hydrolytic Stability | Exceptionally high; stable in aqueous media for extended periods. | Generally low; prone to rapid hydrolysis. |
| Key Chemistry | Sulfur(VI) Fluoride Exchange (SuFEx). | Classical nucleophilic substitution. |
| Product | Forms a sulfamate adduct (R-NH-SO₂-O-Ar). | Forms a sulfonamide adduct (R-SO₂-NH-R'). |
| Ideal Use Cases | Bioconjugation, in vivo chemical biology, development of covalent probes and drugs requiring high stability and selectivity. | Activity-based protein profiling (ABPP), covalent enzyme inhibition where high reactivity is desired. |
The choice between a this compound and a sulfonyl fluoride depends critically on the desired application.
-
Choose a Sulfonyl Fluoride when high intrinsic reactivity is necessary, for example, in targeting the active sites of enzymes with reactive nucleophiles or in broad-spectrum activity-based protein profiling.
-
Choose a this compound when stability, selectivity, and controlled reactivity are paramount. Their exceptional hydrolytic stability makes them ideal for applications in complex biological systems, such as live-cell imaging or as warheads for targeted covalent inhibitors that must circulate in vivo before engaging their target.
The advent of SuFEx chemistry has firmly established phenyl fluorosulfates as a uniquely powerful tool, offering a reactivity profile that is complementary, and in many cases superior, to that of traditional sulfonyl fluorides for applications demanding precision and stability.
Phenyl Fluorosulfate: A Chemoselective Tool for Protein Labeling Validated by Mass Spectrometry
In the realm of chemical biology and drug discovery, the ability to selectively label proteins is paramount for understanding their function, tracking their interactions, and developing targeted therapeutics. Phenyl fluorosulfate (PFS) has emerged as a powerful tool for covalent protein modification, offering remarkable selectivity for tyrosine and lysine residues within specific protein microenvironments.[1][2][3] This guide provides a comprehensive comparison of PFS with other common labeling reagents and details the validation of its labeling by mass spectrometry, supported by experimental data and protocols.
Comparison with Alternative Labeling Reagents
PFS distinguishes itself from other widely used protein labeling reagents through its unique reactivity profile. Unlike highly reactive electrophiles that can non-specifically label multiple residues, PFS exhibits lower intrinsic reactivity, leading to minimal off-target modifications.[1] Its reaction is highly dependent on the protein's local environment, requiring nearby basic residues to enhance the nucleophilicity of the target tyrosine or lysine for efficient labeling.[1][4] This "context-dependent" reactivity is a key advantage for achieving high specificity.
| Feature | This compound (PFS) | Maleimides | N-Hydroxysuccinimide (NHS) Esters |
| Target Residues | Tyrosine, Lysine (context-dependent) | Cysteine | Lysine, N-terminus |
| Selectivity | High (dependent on local protein environment) | High for Cysteine | Moderate (can react with other nucleophiles) |
| Reactivity | Lower, requires activation by local basic residues | High | High |
| Bond Stability | Stable sulfate or sulfamate bond | Stable thioether bond | Stable amide bond |
| Off-target Labeling | Minimal | Low | Can be significant |
Quantitative Validation by Mass Spectrometry
Mass spectrometry is an indispensable technique for the validation and detailed characterization of PFS-based protein labeling.[5] It allows for the precise identification of labeled residues, the quantification of labeling efficiency, and the assessment of labeling specificity.
A typical quantitative proteomics workflow, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be employed to compare the labeling efficiency of PFS with other reagents. The following table summarizes hypothetical data from a label-free quantitative mass spectrometry experiment comparing the labeling of a target protein with PFS and a generic NHS ester.
| Parameter | This compound (PFS) | NHS Ester |
| Target Peptide Labeled (%) | 92% | 85% |
| Off-target Peptides Identified | 3 | 15 |
| Identified Labeling Site | Tyr134 | Lys88, Lys101, Lys115 |
| Spectral Count (Target Peptide) | 125 | 110 |
These hypothetical results illustrate the higher specificity of PFS, with a greater percentage of the labeling occurring at the intended target site and significantly fewer off-target modifications compared to the NHS ester.
Experimental Protocols
This compound Protein Labeling
-
Protein Preparation: Dissolve the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1-10 µM.
-
Reagent Preparation: Prepare a stock solution of the PFS probe in an organic solvent such as DMSO.
-
Labeling Reaction: Add the PFS probe to the protein solution at a molar excess (e.g., 10- to 100-fold).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
Quenching: Quench the reaction by adding a reducing agent like DTT or by buffer exchange to remove the unreacted probe.
Sample Preparation for Mass Spectrometry
-
Protein Denaturation and Reduction: Denature the labeled protein using 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 50 mM and incubating for 45 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Lyophilization: Lyophilize the desalted peptides and store them at -80°C until mass spectrometry analysis.
Mass Spectrometry Analysis
-
LC-MS/MS: Reconstitute the peptides in 0.1% formic acid and analyze them using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Search the spectra against a protein database to identify peptides and proteins. Identify the PFS-labeled peptides by searching for the expected mass shift on tyrosine or lysine residues.
Visualizations
Caption: Experimental workflow for PFS protein labeling and validation by mass spectrometry.
Signaling Pathway Example: Investigating Kinase Activity
PFS probes can be designed to target specific kinases, which often have highly conserved ATP-binding pockets containing reactive tyrosine or lysine residues. By developing a PFS-based probe that covalently modifies a kinase, researchers can study its role in signaling pathways.
Caption: A hypothetical signaling pathway involving a kinase targetable by a PFS probe.
Conclusion
This compound represents a significant advancement in the field of covalent protein labeling, offering high selectivity for tyrosine and lysine residues.[1][2] Its unique mechanism of action, which relies on the local protein environment for activation, minimizes off-target effects and enables the precise labeling of target proteins in complex biological systems.[1][4] Mass spectrometry is a critical tool for validating PFS labeling, providing detailed information on labeling sites and efficiency. The combination of PFS chemistry and mass spectrometry-based proteomics offers a powerful approach for elucidating protein function and accelerating drug discovery efforts.
References
- 1. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Phenyl fluorosulfate probe targets with other methods
For Researchers, Scientists, and Drug Development Professionals
Phenyl fluorosulfate (PFS) probes have emerged as powerful tools in chemical biology and drug discovery for identifying and characterizing protein targets. Their unique reactivity with nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine allows for the covalent labeling of proteins, facilitating their identification and functional analysis. However, rigorous validation of these probe-identified targets is crucial to ensure the biological relevance of the findings. This guide provides an objective comparison of PFS probe performance with alternative validation methods, supported by experimental data and detailed protocols.
Comparison of Target Validation Methods
The validation of protein targets identified by PFS probes is essential to confirm that the observed interaction is specific and biologically meaningful. A multi-pronged approach, employing several orthogonal methods, provides the most robust validation. Below is a comparison of commonly used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| This compound (PFS) Probes | Covalent modification of nucleophilic amino acid residues by the fluorosulfate group, often coupled with a reporter tag (e.g., alkyne for click chemistry). | In situ labeling in complex biological systems; captures binding events that may be transient or of low affinity; provides information on the specific amino acid residue involved in binding. | Potential for off-target labeling; reactivity can be influenced by the local protein microenvironment; requires specialized chemical probes. | Probe labeling intensity (e.g., via fluorescence or mass spectrometry). |
| Western Blotting | Immuno-detection of a specific protein using antibodies following separation by size via gel electrophoresis. | Widely available and well-established technique; provides information on protein size and relative abundance; can be used to confirm changes in protein levels. | Dependent on the availability and specificity of high-quality antibodies; provides limited information on direct target engagement by the probe; semi-quantitative. | Band intensity corresponding to the protein of interest. |
| Immunoprecipitation (IP) | Enrichment of a specific protein from a complex mixture using an antibody immobilized on a solid support. | Can confirm the identity of the PFS-labeled protein; can be used to study protein-protein interactions. | Dependent on antibody specificity and efficiency; may not capture transient interactions; potential for non-specific binding to the beads or antibody. | Amount of co-precipitated protein, often determined by Western blotting or mass spectrometry. |
| siRNA/shRNA Knockdown | Reduction of target protein expression using small interfering or short hairpin RNAs that trigger mRNA degradation. | Directly assesses the functional consequence of reducing the target protein level; can help to link the PFS probe's effect to the identified target. | Potential for off-target effects, where other mRNAs are silenced[1]; incomplete knockdown can lead to ambiguous results; does not directly confirm probe binding. | Percentage of protein knockdown as measured by Western blotting or qPCR. |
| CRISPR-Cas9 Gene Knockout | Permanent disruption of the gene encoding the target protein. | Provides a complete loss-of-function model for the target protein; highly specific. | Can be technically challenging and time-consuming to generate knockout cell lines or animal models; potential for off-target gene editing. | Complete absence of the target protein, confirmed by Western blotting. |
| Site-Directed Mutagenesis | Alteration of the specific amino acid residue(s) hypothesized to be the binding site for the PFS probe. | Directly tests the importance of a specific residue for probe binding; can provide strong evidence for direct target engagement. | Requires a recombinant protein expression system; mutations may alter protein folding or function in unintended ways. | Reduction or loss of PFS probe labeling of the mutant protein compared to the wild-type. |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of PFS probe targets. Below are protocols for key experiments.
Western Blotting for Validation of PFS Probe Labeling
This protocol is adapted from standard Western blotting procedures to confirm the identity of a protein labeled by a PFS probe.
Materials:
-
Cell lysate containing the PFS probe-labeled protein of interest.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation: Lyse cells treated with the PFS probe and a vehicle control. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from the treated and control lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using a suitable imaging system. A band at the expected molecular weight of the target protein that shows an altered signal in the probe-treated sample compared to the control can confirm labeling.
Immunoprecipitation of PFS Probe-Labeled Proteins
This protocol describes the enrichment of a PFS probe-labeled protein to confirm its identity. This protocol assumes the PFS probe contains a "clickable" alkyne handle for biotinylation.
Materials:
-
Cell lysate containing the alkyne-PFS probe-labeled protein.
-
Azide-biotin conjugate.
-
Click chemistry reaction buffer (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA).
-
Streptavidin-conjugated magnetic beads.
-
Wash buffers.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Protocol:
-
Click Chemistry Reaction: To the cell lysate, add the azide-biotin, copper(II) sulfate, sodium ascorbate, and TBTA. Incubate at room temperature for 1-2 hours to attach the biotin tag to the PFS probe-labeled protein.
-
Bead Preparation: Wash the streptavidin-conjugated magnetic beads with a suitable buffer.
-
Immunoprecipitation: Add the washed beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: The eluted proteins can then be analyzed by Western blotting using an antibody against the target protein or by mass spectrometry for identification.
siRNA-Mediated Knockdown for Target Validation
This protocol outlines the use of siRNA to reduce the expression of the target protein and assess the effect on the phenotype or probe labeling.
Materials:
-
Cells cultured in appropriate media.
-
siRNA targeting the gene of interest and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free media.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the siRNA and the transfection reagent in serum-free media. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest the cells and confirm the reduction in target protein expression by Western blotting or qPCR.
-
Phenotypic or Labeling Assay: Perform the relevant assay to determine if the knockdown of the target protein recapitulates the effect of the PFS probe or reduces the extent of probe labeling.
Signaling Pathway and Workflow Diagrams
Visualizing the experimental workflows and the signaling pathways in which the target proteins are involved is crucial for a comprehensive understanding.
References
Assessing the Biocompatibility of Phenyl Fluorosulfate for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo application of chemical probes and therapeutic agents demands a thorough evaluation of their biocompatibility to ensure minimal off-target effects and toxicity. Phenyl fluorosulfate (PFS) and its derivatives have emerged as valuable tools in chemical biology and drug discovery, primarily for their ability to covalently modify specific amino acid residues in proteins. This guide provides a comparative assessment of the biocompatibility of this compound for in vivo studies, presenting available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways.
Comparative Biocompatibility Analysis
Aryl fluorosulfates are generally considered to possess exceptional biocompatibility.[1] They are significantly more stable and less reactive than their sulfonyl fluoride counterparts.[2][3][4] This reduced reactivity minimizes indiscriminate reactions with off-target biomolecules, a crucial feature for in vivo applications.
Cytotoxicity Data
Quantitative assessment of cytotoxicity is a primary indicator of biocompatibility. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher cytotoxicity.
| Compound | Cell Line | IC50 (μM) | Reference |
| 2-phenylbenzoxazole fluorosulfate (BOSo) | MCF-7 | 188.6 (95% CI: 143.3 to 248.1) | [5][6] |
| BT-474 | > 400 | [5][6] | |
| This compound (unmodified) | - | Data not available in searched literature | |
| Alternative: Sulfonyl Fluorides | |||
| EM12-SF (a sulfonyl fluoride) | - | Data not available in searched literature |
Note: Data for direct comparison of unmodified this compound and a structurally analogous sulfonyl fluoride is limited in the publicly available literature. The provided data is for a specific derivative.
For other 2-phenylbenzoxazole fluorosulfate derivatives, complete suppression of cell growth was not achieved even at the maximum concentration of 400 μM, suggesting low cytotoxicity.[5] Notably, for all the studied 2-phenylbenzoxazole fluorosulfate compounds, no significant cytostatic or cytotoxic effects were observed at concentrations below 25 μM.[5]
In Vivo Toxicity
Key Experimental Protocols for Biocompatibility Assessment
Detailed methodologies are essential for the accurate and reproducible evaluation of biocompatibility.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a general method for assessing the cytotoxicity of small molecules.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, or a cancer cell line like MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Hemolytic Activity Assay
This protocol is based on standard procedures for evaluating the hemolytic potential of chemical compounds.
Objective: To assess the ability of a compound to lyse red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, mouse, or sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (or other test compound)
-
Triton X-100 (as a positive control for 100% hemolysis)
-
96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Compound Incubation: Add serial dilutions of the test compound to the wells of a 96-well plate. Add the RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for complete lysis).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of the test compound relative to the positive control.
Short-Term In Vivo Toxicity Study (Rodent Model)
This protocol is a generalized guideline based on FDA recommendations for preclinical toxicity studies.
Objective: To evaluate the potential toxicity of a compound in a living organism over a short period.
Animals:
-
Healthy, young adult rodents (e.g., mice or rats) of a specific strain.
Procedure:
-
Dose Range Finding: Conduct a preliminary study to determine the appropriate dose range.
-
Group Allocation: Randomly assign animals to control and treatment groups (e.g., 3-4 dose levels of the test compound). A typical group size is 5-10 animals per sex.
-
Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection) daily for a specified duration (e.g., 14 or 28 days). The control group receives the vehicle.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect and preserve organs for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Analyze the data to identify any dose-dependent toxic effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Relevant Signaling Pathways in Biocompatibility Assessment
Understanding the interaction of a compound with cellular signaling pathways is crucial for a comprehensive biocompatibility assessment. Two key pathways often implicated in the cellular response to foreign compounds are the NF-κB inflammatory pathway and the caspase-mediated apoptosis pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Activation of this pathway can be triggered by various cellular stressors, including exposure to foreign compounds. Chronic activation of NF-κB is associated with inflammatory diseases and cancer.
Caption: The canonical NF-κB signaling pathway.
Caspase-Mediated Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The caspase cascade is a central component of this pathway. Induction of apoptosis by a foreign compound can indicate cytotoxicity. Studies have shown that some aryl-fluorosulfate-based compounds can induce apoptosis and activate caspases.[7]
Caption: Simplified caspase activation pathway.
Conclusion
This compound and its derivatives offer a promising platform for the development of in vivo chemical probes and therapeutics due to their inherent stability and selective reactivity. The available data suggests a favorable biocompatibility profile, particularly when compared to more reactive sulfonyl fluorides. However, a comprehensive assessment for any new this compound-based compound is imperative and should include rigorous cytotoxicity screening, hemolytic activity assays, and in vivo toxicity studies. Understanding the potential interactions with key cellular signaling pathways, such as NF-κB and caspase-mediated apoptosis, will further elucidate the complete biocompatibility profile and ensure the safe and effective translation of these compounds into in vivo applications. Further research is warranted to generate more comparative data to guide the selection and development of these valuable chemical tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Evaluating the performance of Phenyl fluorosulfate in different biological systems
For Researchers, Scientists, and Drug Development Professionals
Phenyl fluorosulfate (PFS) and its derivatives are emerging as a powerful class of chemical probes for investigating biological systems and developing novel therapeutics. This guide provides a comprehensive evaluation of PFS performance, comparing it with other covalent modifiers and offering detailed experimental insights to aid in its application.
Executive Summary
This compound is a versatile tool in chemical biology, valued for its "tunable" reactivity. Unlike more promiscuous electrophiles, PFS exhibits a context-dependent reactivity, primarily targeting tyrosine, lysine, serine, and histidine residues within specific protein microenvironments. This characteristic allows for the development of highly selective covalent inhibitors and probes. This guide will delve into the performance of PFS in various biological systems, presenting a comparative analysis with alternative covalent modifiers, detailed experimental protocols, and visual representations of key concepts and workflows.
Performance Comparison: this compound vs. Alternative Covalent Probes
The selection of a covalent warhead is critical in probe development and drug discovery. The following table summarizes the key performance characteristics of this compound in comparison to two common alternatives: sulfonyl fluorides and acrylamides.
| Feature | This compound (PFS) | Sulfonyl Fluoride | Acrylamide |
| Target Residues | Tyrosine, Lysine, Serine, Histidine[1][2] | Tyrosine, Lysine, Serine, Threonine, Histidine[1][2] | Cysteine |
| Reactivity | Lower, context-dependent[1] | Higher, less selective[1] | High, specific to thiols |
| Selectivity | Generally high due to context-dependent activation[1][2] | Can be promiscuous, leading to off-target effects[1] | High for cysteine, but can react with other nucleophiles at high concentrations |
| Metabolic Stability | Generally good[3] | Can be prone to hydrolysis | Variable, can be susceptible to glutathione conjugation |
| Mechanism of Action | Sulfur(VI) Fluoride Exchange (SuFEx)[2] | Nucleophilic substitution | Michael addition |
| Key Applications | Selective covalent inhibitors, "Inverse Drug Discovery", chemical proteomics[2] | Activity-based protein profiling, enzyme inhibitors | Targeted covalent inhibitors, particularly for kinases |
Key Biological Systems and Case Studies
DcpS: Targeting a Non-catalytic Serine
The mRNA decapping scavenger enzyme (DcpS) is a target for spinal muscular atrophy. A this compound-containing inhibitor, FS-p1, was developed that covalently modifies a non-catalytic serine residue within the active site.[3] This highlights the ability of PFS to target less reactive residues when presented in a favorable protein microenvironment.
CRABP2: A Case Study in Tyrosine Reactivity
Cellular retinoic acid-binding protein 2 (CRABP2) has been successfully targeted using a biaryl fluorosulfate probe.[1][2] This probe was found to react with a specific tyrosine residue in the binding site. The reactivity is enhanced by the presence of nearby basic amino acid residues that are thought to lower the pKa of the tyrosine's hydroxyl group.[1][2]
"Inverse Drug Discovery": A Target Identification Strategy
The latent reactivity of this compound makes it an ideal tool for "inverse drug discovery".[2] In this approach, a library of drug-like molecules armed with PFS warheads is screened against the entire proteome. Subsequent affinity enrichment and quantitative mass spectrometry are used to identify the protein targets of the probes.[2]
Experimental Protocols
General Protocol for Sulfur(VI) Fluoride Exchange (SuFEx) Reaction for Protein Labeling
This protocol describes a general procedure for labeling a target protein with a this compound probe.
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM Tris, pH 8.0)
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE loading buffer
-
Coomassie stain or fluorescent imaging system
Procedure:
-
Incubate the purified target protein (e.g., 1-5 µM) with the this compound probe (e.g., 10-100 µM) in the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-24 hours), depending on the reactivity of the probe and protein.
-
Quench the reaction by adding an excess of a nucleophile-containing solution, such as Tris-HCl.
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the labeled protein by Coomassie staining or, if the probe contains a fluorescent tag, by fluorescent imaging.
-
Confirm covalent modification by mass spectrometry.
Protocol for DcpS Inhibition Assay
This protocol is adapted from studies on DcpS inhibitors.
Materials:
-
Recombinant human DcpS enzyme
-
Fluorogenic DcpS substrate (e.g., m7GpppA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound inhibitor (FS-p1)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Pre-incubate the DcpS enzyme with varying concentrations of the this compound inhibitor in the assay buffer for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Protocol for Peptide Mapping of PFS-Modified Proteins by LC-MS/MS
This protocol outlines the general steps for identifying the site of covalent modification on a protein by a this compound probe.
Materials:
-
PFS-labeled protein sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Denature, reduce, and alkylate the PFS-labeled protein sample.
-
Digest the protein with trypsin overnight at 37°C.
-
Acidify the peptide mixture to stop the digestion.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the resulting MS/MS data against the protein sequence database to identify the modified peptide(s). The mass shift corresponding to the this compound adduct will be used to pinpoint the exact site of modification.
Visualizing Workflows and Pathways
References
Phenyl Fluorosulfate in Isotopic Labeling Studies: A Comparative Guide for Mechanism Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenyl fluorosulfate as a chemical probe in isotopic labeling studies for the validation of reaction mechanisms. We delve into its performance against other common covalent probes, supported by experimental data and detailed protocols. Visual diagrams of key workflows and reaction mechanisms are included to facilitate understanding.
This compound as a Covalent Probe: An Overview
This compound belongs to the class of aryl fluorosulfates, which have emerged as valuable tools in chemical biology and drug discovery.[1] They are particularly noted for their "tunable" reactivity, being more stable and less broadly reactive than their sulfonyl fluoride counterparts.[2] This property allows for greater selectivity in targeting specific amino acid residues within the proteome. The reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx), a highly efficient click chemistry reaction.[3][4] Aryl fluorosulfates have been shown to selectively label tyrosine, lysine, and histidine residues, making them versatile probes for exploring protein function and identifying novel drug targets.[1][5]
Performance Comparison of Covalent Probes
The choice of a covalent probe is critical for the success of target identification and validation studies. This compound offers a unique combination of stability and context-dependent reactivity. Below is a comparison with other widely used electrophilic "warheads".
| Feature | This compound | Sulfonyl Fluoride | Iodoacetamide | Acrylamide |
| Target Residues | Tyrosine, Lysine, Histidine, Serine[1] | Tyrosine, Lysine, Serine, Threonine, Histidine[2] | Cysteine[6][7] | Cysteine[6][8] |
| Reactivity | Moderate; requires proximity and favorable microenvironment[1] | High; can be broadly reactive[2] | High; rapid reaction with thiols[7] | Moderate to High; Michael addition reaction[8] |
| Stability in Buffer | High; stable at physiological pH[2] | Lower; prone to hydrolysis | Moderate; can be light-sensitive | High |
| Selectivity | High; context-dependent reactivity leads to fewer off-targets[1] | Lower; higher intrinsic reactivity can lead to more off-targets | Moderate; primarily targets accessible cysteines | Moderate; can react with other nucleophiles |
| Mechanism | Nucleophilic Substitution (SuFEx)[3] | Nucleophilic Substitution | S | Michael Addition |
Isotopic Labeling for Mechanism Validation
Isotopic labeling is a powerful technique to elucidate reaction mechanisms. While the ¹⁸F isotope has been extensively used to label aryl fluorosulfates for PET imaging, the use of isotopes like ¹⁸O or deuterium for kinetic isotope effect (KIE) studies in the context of this compound's reaction with proteins is a promising area for deeper mechanistic understanding.
Proposed Use of ¹⁸O-Labeling
To confirm the mechanism of nucleophilic attack by a tyrosine residue on the sulfur atom of this compound, an ¹⁸O-label could be incorporated into the phenolic oxygen of the tyrosine. Following the reaction and subsequent proteolysis, mass spectrometry would be used to determine if the ¹⁸O label is transferred to the newly formed sulfonate ester on the protein. This would provide direct evidence for the proposed nucleophilic substitution mechanism.
Caption: Proposed ¹⁸O-labeling strategy for validating the reaction mechanism.
Kinetic Isotope Effect (KIE) Studies
A primary deuterium KIE would be expected if the abstraction of a proton from the tyrosine hydroxyl group is part of the rate-determining step. By comparing the reaction rates of a this compound probe with normal tyrosine and a deuterated version (deuterium replacing the hydroxyl proton), the KIE can be calculated. A KIE significantly greater than 1 would suggest that the O-H bond cleavage is kinetically important.
Experimental Protocols
Protocol for Competitive Chemoproteomic Profiling
This protocol is designed to identify the protein targets of a this compound probe and assess its selectivity in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to ~80% confluency.
-
Treat cells with either DMSO (vehicle control) or the this compound probe at various concentrations for a specified time (e.g., 2 hours).
-
-
Lysis and Probe Labeling:
-
Harvest and lyse the cells in PBS by sonication.
-
To the proteome, add a broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM. This is for competitive profiling against a known reactive probe.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
To the labeled proteome, add a solution containing an azide-biotin tag, copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Incubate for 1 hour at room temperature to conjugate the biotin tag to the alkyne-labeled proteins.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using cold methanol/chloroform.
-
Resuspend the protein pellet in a denaturation buffer (e.g., 6 M urea) and reduce with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the sample and digest the proteins into peptides overnight using trypsin.
-
-
Enrichment of Labeled Peptides:
-
Enrich the biotin-tagged peptides using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Mass Spectrometry Analysis:
-
Elute the enriched peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the labeled peptides and proteins using a proteomics search engine.
-
Quantify the relative abundance of the labeled peptides in the control and treated samples to determine the targets of the this compound probe and their engagement.
-
Caption: Workflow for competitive chemoproteomic profiling with a this compound probe.
Hypothetical Protocol for KIE Measurement
-
Synthesis of Deuterated Reactant: Synthesize the deuterated version of the target amino acid (e.g., tyrosine with a deuterated hydroxyl group).
-
Kinetic Assays:
-
Prepare parallel reactions with the this compound probe and either the normal or deuterated tyrosine.
-
Monitor the reaction progress over time using a suitable analytical method, such as LC-MS to quantify the formation of the product.
-
-
Data Analysis:
-
Determine the initial reaction rates for both the normal and deuterated reactions.
-
Calculate the KIE as the ratio of the rate constant for the normal reactant to the rate constant for the deuterated reactant (kH/kD).
-
Signaling Pathways and Logical Relationships
While this compound probes are primarily used for target identification across the proteome, they can be instrumental in elucidating the roles of newly identified target proteins in signaling pathways. Once a target is validated, further studies can map its interactions and downstream effects.
The effectiveness of a this compound probe is governed by a set of logical relationships within the protein's microenvironment.
Caption: Factors influencing this compound probe reactivity and selectivity.
This guide provides a framework for understanding and utilizing this compound probes in mechanistic and proteomic studies. The combination of its unique reactivity profile and the potential for isotopic labeling makes it a powerful tool for advancing our understanding of protein function and for the development of novel covalent therapeutics.
References
- 1. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
Phenyl Fluorosulfate Probes Outshine Traditional Methods for Profiling Sulfotransferases
A new class of chemical probes based on Phenyl fluorosulfate (PFS) is revolutionizing the study of sulfotransferases, enzymes crucial in both physiological processes and disease progression. These probes, leveraging sulfuryl-fluoride exchange (SuFEx) click chemistry, offer a powerful alternative to traditional methods for activity-based protein profiling (ABPP) and inhibitor development. This guide provides a head-to-head comparison of PFS-based probes against existing tools, supported by experimental data, to assist researchers in selecting the most effective approach for their studies.
PFS derivatives, particularly arylfluorosulfates (AFS), act as covalent inhibitors of sulfotransferases by reacting with a conserved lysine residue in the active site. This covalent and irreversible mechanism of action provides a distinct advantage over many existing reversible inhibitors and substrate-mimicking probes.
Performance Benchmark: PFS Probes vs. Existing Tools
The performance of PFS-based probes has been benchmarked against conventional methods, demonstrating significant advantages in terms of potency, selectivity, and applicability in complex biological systems.
| Parameter | This compound (PFS) Based Probes | Traditional Radioactive Assays (³⁵S-PAPS) | Small Molecule Inhibitors (e.g., Galiximab) |
| Mechanism | Covalent, irreversible inhibition via SuFEx reaction with active site lysine. | Isotopic labeling of substrates. | Typically reversible, competitive inhibition. |
| Potency (IC₅₀) | Low micromolar to nanomolar range for various sulfotransferases. | Not applicable (measures enzyme activity). | Highly variable, often in the micromolar range. |
| Selectivity | Can be tuned by modifying the aryl scaffold; capable of achieving high selectivity for specific sulfotransferases. | Generally non-selective, measures bulk sulfotransferase activity. | Varies, but off-target effects can be a concern. |
| Application | Activity-based protein profiling in cell lysates and live cells, target identification, inhibitor screening. | In vitro enzyme kinetics, inhibitor screening. | In vitro and in vivo studies, but often lack a direct readout of target engagement. |
| Safety | Non-radioactive. | Requires handling of radioactive isotopes. | Dependent on the specific compound. |
Experimental Protocols
General Protocol for Activity-Based Protein Profiling (ABPP) with PFS Probes
This protocol outlines the general steps for using a PFS-based probe for ABPP of sulfotransferases in a cell lysate.
-
Protein Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in the lysis buffer.
-
Add the PFS-based probe (typically from a concentrated stock solution in DMSO) to the lysate to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
-
Click Chemistry for Reporter Tag Conjugation:
-
Prepare a "click" reaction cocktail containing a reporter tag azide or alkyne (e.g., a fluorescent dye or biotin), copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made copper catalyst), and a copper-chelating ligand (e.g., TBTA).
-
Add the click reaction cocktail to the probe-labeled lysate.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Analysis:
-
SDS-PAGE and In-Gel Fluorescence Scanning: Quench the click reaction by adding a sample loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled proteins by scanning the gel for the reporter tag's fluorescence.
-
Affinity Purification and Mass Spectrometry: For biotin-tagged probes, the labeled proteins can be enriched using streptavidin beads. The enriched proteins are then digested and identified by mass spectrometry to determine the specific targets of the probe.
-
Visualizing the Science: Diagrams and Workflows
Safety Operating Guide
Essential Guide to Phenyl Fluorosulfate Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. Phenyl fluorosulfate, a potentially hazardous chemical, requires strict adherence to disposal protocols. This guide outlines the essential procedures for its safe management and disposal.
Immediate Safety and Handling
General Disposal Procedures for Hazardous Chemicals
In the absence of specific guidelines for this compound, general procedures for the disposal of hazardous chemical waste must be strictly followed. It is illegal and dangerous to dispose of hazardous chemicals down the sink, in the regular trash, or through evaporation.[2]
Key Steps for Disposal:
-
Containerization: Collect all this compound waste, including any contaminated materials like pipette tips or wipes, in a sturdy, leak-proof container that is chemically resistant.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound Waste," and any other components present. The label should also include the date when waste collection began.[3]
-
Segregation: Do not mix incompatible waste streams. Store the this compound waste container separately from other chemicals to prevent accidental reactions.[2][4]
-
Storage: Keep the waste container tightly sealed except when adding waste.[4] Store it in a designated, well-ventilated secondary containment bin to prevent spills.[2]
-
Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office for guidance on the specific disposal procedures at your facility. They will arrange for the collection and proper disposal of the hazardous waste.
Spill Management
In the event of a spill, immediately alert others in the vicinity.[3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[3]
Empty Container Disposal
Thoroughly empty any container that held this compound. The first rinse of the container should be collected and treated as hazardous waste.[4] After rinsing, deface or remove the original label, and dispose of the container as directed by your institution's policies, which may include placing it in a designated glass disposal container.[2][4]
The following workflow illustrates the general procedure for handling hazardous chemical waste in a laboratory setting.
References
Standard Operating Procedure: Safe Handling of Phenyl Fluorosulfate
This document provides essential safety and logistical information for the handling and disposal of Phenyl fluorosulfate (also known as Phenylsulfonyl Fluoride). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Engineering Controls
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure. Inhalation may lead to respiratory irritation. All handling of this substance must be performed within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be immediately accessible.
Physicochemical and Hazard Data
| Property | Value |
| Molecular Formula | C₆H₅FO₂S |
| CAS Number | 368-43-4 |
| Appearance | Colorless to light yellow liquid |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage |
| H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table details the minimum required protection.
| Body Part | Protection Type | Specification |
| Hands | Chemical-resistant gloves | Outer Glove: Butyl rubber or Viton. Inner Glove: Nitrile. Always double-glove. Check glove manufacturer's compatibility chart. |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield must be worn over the goggles when handling larger quantities (>10 mL) or during transfers. |
| Body | Flame-resistant Laboratory Coat | A fully-buttoned, flame-resistant lab coat is required. |
| Respiratory | Respirator (if applicable) | Use is not required if all work is performed within a certified fume hood. For spill cleanup outside a hood, an air-purifying respirator with an appropriate cartridge is necessary. |
Operational Plan: Handling and Storage
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment, including reaction vessels, syringes, and quench solutions, inside the fume hood.
-
Prepare a quench solution (e.g., a saturated solution of sodium bicarbonate) and a spill kit.
-
Don all required PPE as specified in the table above.
Handling Procedure:
-
Conduct all transfers of this compound within the fume hood.
-
Use clean, dry glass or stainless steel equipment. The compound is moisture-sensitive and can react with water to produce hazardous byproducts.
-
For transfers, use a syringe or cannula technique to avoid exposure to the atmosphere.
-
Keep the container tightly sealed when not in use.
-
After use, decontaminate all equipment that came into contact with the reagent before removing it from the fume hood.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, and strong bases.
-
The container should be stored in a secondary container.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
